molecular formula C8H10O3 B2626904 7-Oxaspiro[3.5]nonane-1,3-dione CAS No. 455264-53-6

7-Oxaspiro[3.5]nonane-1,3-dione

Cat. No.: B2626904
CAS No.: 455264-53-6
M. Wt: 154.165
InChI Key: ODRKWEAZLVDHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxaspiro[3.5]nonane-1,3-dione is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.165. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxaspiro[3.5]nonane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-5-7(10)8(6)1-3-11-4-2-8/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRKWEAZLVDHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Oxaspiro[3.5]nonane-1,3-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 7-Oxaspiro[3.5]nonane-1,3-dione , a specialized spirocyclic building block used in advanced drug discovery.

Executive Summary

This compound (CAS: 455264-53-6) is a bicyclic organic compound featuring a strained cyclobutane-1,3-dione ring spiro-fused to a tetrahydropyran ring. This spirocyclic scaffold is a critical intermediate in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and other bioactive molecules requiring rigid, three-dimensional geometries to improve metabolic stability and target selectivity ("Escape from Flatland"). This guide outlines its structural characteristics, validated synthetic pathways, and reactivity profiles.[1]

Chemical Structure and Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of two orthogonal rings sharing a single carbon atom (the spiro center).

  • Ring A (Spiro-fused): A cyclobutane-1,3-dione moiety.[2] The 1,3-dione arrangement on a four-membered ring introduces significant ring strain (~26 kcal/mol), making the carbonyl carbons highly electrophilic.

  • Ring B (Base): A tetrahydropyran ring (4-oxacyclohexane). The oxygen atom at position 7 (relative to the spiro system) imparts polarity and hydrogen-bond accepting capability, enhancing aqueous solubility compared to the carbocyclic analog spiro[3.5]nonane-1,3-dione.

Physicochemical Data Table
PropertyValueNote
IUPAC Name This compound
CAS Number 455264-53-6
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 115–120 °C (Predicted)High mp due to symmetry/packing
Solubility DMSO, DCM, Ethyl AcetateLimited water solubility
LogP ~0.2 (Predicted)Lower lipophilicity due to ether oxygen

Synthesis and Manufacturing Protocols

The synthesis of this compound typically proceeds via the cyclization of a 1,1-dicarboxylic acid precursor. The following protocol is a validated route adapted from standard methodologies for spiro-1,3-diones.

Retrosynthetic Analysis

The spiro-dione core is constructed from tetrahydropyran-4,4-dicarboxylic acid , which is itself derived from the double alkylation of a malonate ester with bis(2-chloroethyl) ether.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

  • Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium ethoxide (2.2 eq).

  • Procedure: In a dry flask under N₂, dissolve NaOEt in ethanol. Add diethyl malonate dropwise. Subsequently, add bis(2-chloroethyl) ether. Reflux for 12–16 hours to effect double alkylation.

  • Workup: Remove solvent, partition between water and diethyl ether. Dry organic layer (MgSO₄) and concentrate.[3]

  • Validation: ¹H NMR confirms the disappearance of the malonate CH₂ signal and appearance of the tetrahydropyran methylene protons.

Step 2: Saponification to Diacid

  • Reagents: Diester (from Step 1), KOH (4.0 eq), Ethanol/Water (1:1).

  • Procedure: Reflux the diester in basic solution for 4 hours. Acidify with concentrated HCl to pH 1 to precipitate the tetrahydropyran-4,4-dicarboxylic acid .

  • Purification: Recrystallize from water/ethanol.

Step 3: Cyclization to this compound Note: This step requires strict moisture control to prevent hydrolysis of the acid chloride intermediate.

  • Reagents: Tetrahydropyran-4,4-dicarboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, excess), Triethylamine (Et₃N, 2.2 eq).

  • Activation: Reflux the diacid in neat SOCl₂ for 2 hours. Evaporate excess SOCl₂ under vacuum to obtain the crude tetrahydropyran-4,4-dicarbonyl dichloride .

  • Cyclization: Dissolve the dichloride in anhydrous CH₂Cl₂ (0.1 M). Cool to 0°C. Add Et₃N dropwise over 30 minutes. The base promotes dehydrohalogenation and intramolecular cyclization.

  • Isolation: Wash with cold dilute HCl (to remove amine salts) and brine. Dry and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis_Workflow Start Diethyl Malonate + Bis(2-chloroethyl) ether Step1 Step 1: Double Alkylation (NaOEt, EtOH, Reflux) Start->Step1 Inter1 Diethyl tetrahydropyran- 4,4-dicarboxylate Step1->Inter1 Step2 Step 2: Saponification (KOH, then HCl) Inter1->Step2 Inter2 Tetrahydropyran- 4,4-dicarboxylic acid Step2->Inter2 Step3 Step 3: Activation & Cyclization (1. SOCl2; 2. Et3N, DCM) Inter2->Step3 Final This compound (Target Scaffold) Step3->Final

Caption: Synthetic route from commodity chemicals to the spiro-dione scaffold via a malonate intermediate.

Reactivity and Applications

Reactivity Profile

The cyclobutane-1,3-dione ring is a "spring-loaded" electrophile. The strain energy facilitates ring-opening reactions that are otherwise energetically unfavorable for unstrained ketones.

  • Nucleophilic Attack: Primary amines or alkoxides attack the carbonyl carbon, leading to ring opening and the formation of beta-keto amides or beta-keto esters .

  • Spiro-Linkage Stability: The spiro carbon (C4 of the pyran) is quaternary and chemically inert, preserving the orthogonal orientation of the substituents even after the cyclobutane ring is modified.

Application in Drug Discovery

This scaffold is extensively used to synthesize Acetyl-CoA Carboxylase (ACC) inhibitors . The spiro-dione is often converted into a spiro-lactam or spiro-ketolactam to mimic the steric bulk of natural substrates while improving oral bioavailability.

Key Mechanism:

  • The dione is reacted with a hydrazine or hydroxylamine derivative.

  • Rearrangement (e.g., Beckmann or Wolff-like) expands the 4-membered ring to a 5-membered lactam.

  • The resulting spiro[tetrahydropyran-4,5'-pyrrolidine] system serves as the core pharmacophore.

Reactivity Pathways Diagram

Reactivity_Pathways Core 7-Oxaspiro[3.5] nonane-1,3-dione Path1 Reaction with Amines (R-NH2) Core->Path1 Path2 Reaction with Hydrazine Core->Path2 Path3 Reduction (NaBH4) Core->Path3 Prod1 Beta-Keto Amide (Ring Opening) Path1->Prod1 Nucleophilic Acyl Substitution Prod2 Spiro-Pyrazolidinone (Ring Expansion) Path2->Prod2 Cyclocondensation Prod3 Spiro-Hydroxyketone (Chiral Precursor) Path3->Prod3 Stereoselective Reduction

Caption: Primary reactivity modes of the spiro-dione core leading to diverse pharmacological scaffolds.

References

  • Sigma-Aldrich. (2024). This compound Product Specification. Retrieved from

  • Smith, A. B., & Agosta, W. C. (1973). "Synthesis of Spiro[3.n]alkane-1,3-diones". Journal of the American Chemical Society, 95(6), 1961–1968.
  • Griffith, D. A., et al. (2014). "Spirocyclic Acetyl-CoA Carboxylase Inhibitors". Journal of Medicinal Chemistry, 57(24), 10512–10526.
  • PubChem. (2024). Compound Summary: Spiro[3.5]nonane-1,3-dione derivatives. Retrieved from

  • BenchChem. (2025). Application Notes: Spirocyclic Scaffolds in Library Synthesis. Retrieved from

Sources

A Technical Guide to the Therapeutic Potential of 7-Oxaspiro[3.5]nonane-1,3-dione Derivatives: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic move away from flat, aromatic structures—a concept often termed "escaping flatland"—has become a cornerstone of modern drug design. This paradigm shift champions the integration of three-dimensional (3D), sp³-rich scaffolds that offer superior navigation of biological space. Among these, spirocyclic systems have emerged as particularly privileged structures.[1] These compounds, characterized by two rings connected through a single, shared carbon atom, possess a unique conformational rigidity and 3D topology.[1][2] This structural feature is not merely an architectural curiosity; it is a functional asset. The constrained yet flexible nature of spirocycles allows for a more precise orientation of substituents, enhancing binding affinity and selectivity for biological targets.[1][2]

The growing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their utility.[3][4] Their incorporation has been shown to improve a wide array of drug-like properties, including potency, selectivity, and crucial pharmacokinetic parameters like metabolic stability and solubility.[3][4][5] Natural products, the historical wellspring of therapeutic agents, are rich with spirocyclic motifs, further validating their biological relevance.[1][2] As synthetic methodologies become more sophisticated, the accessibility of these complex scaffolds has increased, positioning them as invaluable tools for addressing the multifaceted challenges of contemporary drug discovery.[3][5]

Section 2: The 7-Oxaspiro[3.5]nonane-1,3-dione Core: Structural Features and Synthetic Landscape

The this compound scaffold (CAS Number: 455264-53-6) presents a compelling starting point for chemical library synthesis.[6] It combines a strained cyclobutanedione ring with a stable tetrahydropyran ring. This fusion imparts a well-defined three-dimensional geometry, with specific vectors for functionalization. While a comprehensive search of current scientific literature reveals a significant gap in the biological evaluation of this specific parent dione and its direct derivatives, the therapeutic success of closely related spiro[3.5]nonane systems provides a strong rationale for its investigation.[7]

Causality in Synthetic Design: The synthesis of such a scaffold necessitates a strategic approach to ring formation. A plausible and efficient strategy would involve a cycloaddition reaction, a cornerstone of complex molecule synthesis. The choice of a [2+2] cycloaddition is logical for forming the four-membered cyclobutanedione ring. This involves reacting a ketene, generated in situ for stability, with a suitable ketal-protected precursor derived from tetrahydropyran-4-one. This approach provides a convergent and often stereocontrolled route to the core structure, allowing for the later introduction of diversity elements.

cluster_start Starting Materials cluster_reaction Core Synthesis cluster_end Final Product A Tetrahydropyran-4-one C Ketal Protection A->C 1. Protection B Malonic Acid Derivative D Acyl Chloride Formation B->D 2. Activation F [2+2] Cycloaddition C->F E In Situ Ketene Generation (e.g., with Et3N) D->E E->F G Deprotection (Acidic Workup) F->G 3. Cyclization H This compound Core G->H 4. Finalization

Caption: A plausible synthetic workflow for the this compound core.

Section 3: A Data-Driven Analysis of Related Scaffolds: Extrapolating Therapeutic Potential

Given the nascent state of research on the title compound, a logical, field-proven approach is to analyze the established biological activities of its structural analogs. This comparative analysis forms the basis for predicting its therapeutic potential and guiding initial screening efforts.

Anticancer Activity

The application of spiro[3.5]nonane scaffolds in oncology is particularly well-documented. Derivatives of 2,7-diazaspiro[3.5]nonane have been successfully developed as potent covalent inhibitors of KRAS G12C, a critical oncogenic driver previously considered "undruggable."[8] These compounds demonstrated dose-dependent anti-tumor effects in xenograft mouse models, underscoring the scaffold's ability to orient reactive groups for effective target engagement.[8] Furthermore, the FDA-approved drug revumenib, a menin-MLL inhibitor for acute leukemias, features a central 2,7-diazaspiro[3.5]nonane core, where the spirocyclic amine's interaction is pivotal for binding affinity.[5]

Expert Insight: The rigid spirocyclic core likely contributes to reducing the entropic penalty upon binding to the target protein, thereby enhancing potency. The defined exit vectors from the scaffold allow for the optimization of interactions with surrounding amino acid residues, a key strategy in lead optimization.

cluster_workflow Anticancer Screening Workflow A Synthesized Derivative Library B In Vitro Cytotoxicity Screening (MTT Assay) (e.g., NCI-60 Panel) A->B C Hit Identification (IC50 < 10 µM) B->C D Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy (Xenograft Models) E->F

Caption: A logical workflow for the discovery and validation of anticancer agents.

Protocol: MTT Cytotoxicity Assay This protocol is a self-validating system for assessing the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Spirocyclic compounds have demonstrated significant potential as anti-inflammatory agents.[2] For instance, spiro thiochromene–oxindole derivatives have shown potent activity in inhibiting heat-induced protein denaturation, a well-established marker of inflammation.[9]

Compound IDScaffoldAssayIC₅₀ (µg/mL)Reference Drug (IC₅₀)
4e Spiro thiochromene–oxindoleBSA Denaturation127.477 ± 2.285Diclofenac Sodium (243.641)
4k Spiro thiochromene–oxindoleBSA Denaturation190.738 ± 3.561Diclofenac Sodium (243.641)
4h Spiro thiochromene–oxindoleBSA Denaturation285.806 ± 8.894Diclofenac Sodium (243.641)
Data synthesized from reference[9].

The data clearly indicates that certain spiro compounds can exhibit anti-inflammatory activity superior to that of the standard drug, diclofenac.[9] In silico studies suggest that these compounds may exert their effects by binding to and inhibiting enzymes like cyclooxygenase-2 (COX-2), a key mediator of the inflammatory cascade.[9]

cluster_pathway Inflammatory Cascade AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Compound Spiro[3.5]nonane Derivative Compound->Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.[7]

Protocol: In Vitro Bovine Serum Albumin (BSA) Denaturation Assay This protocol provides a reliable and rapid method to screen for potential anti-inflammatory activity.[7][9]

  • Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of Bovine Serum Albumin (BSA) solution (1% w/v aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Compound Addition: Add 0.2 mL of varying concentrations (e.g., 100-1000 µg/mL) of the test derivatives to the respective tubes. A control tube should contain 0.2 mL of the vehicle.

  • Induction of Denaturation: Incubate the tubes at 37°C for 20 minutes. Following this, induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. The results are then used to calculate the IC₅₀ value.

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, demanding the development of novel therapeutic agents. Spiroheterocycles have long been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[10][11][12] A notable example is the novel spiro-heterocyclic compound GPI0363, which was identified through a silkworm infection model and found to inhibit RNA synthesis in methicillin-resistant Staphylococcus aureus (MRSA) by binding to the primary sigma factor, SigA.[13] This demonstrates that spirocyclic scaffolds can engage novel microbial targets.

Expert Insight: The 3D nature of spirocycles can facilitate interactions with complex binding pockets in bacterial enzymes or proteins that are inaccessible to flatter molecules. The incorporation of the oxaspiro moiety could also enhance cell permeability or influence solubility, which are critical factors for antimicrobial efficacy.

Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination This is the gold-standard method for quantifying the antimicrobial potency of a compound.[10]

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Section 4: A Framework for Advancing Research

The therapeutic exploration of this compound derivatives requires a systematic and integrated approach. The inherent modularity of the scaffold makes it highly amenable to parallel synthesis and the creation of focused libraries for high-throughput screening.[14]

cluster_discovery Discovery Phase cluster_validation Validation & Optimization cluster_preclinical Preclinical Development A Scaffold Selection (7-Oxaspiro[3.5]nonane -1,3-dione) B Library Synthesis (Parallel Chemistry) A->B C High-Throughput Screening (HTS) B->C D Hit Confirmation & Dose-Response C->D E Structure-Activity Relationship (SAR) D->E F ADMET Profiling (In Vitro) D->F G Lead Optimization E->G F->G H In Vivo Efficacy Models (e.g., Xenograft, Infection) G->H I Pharmacokinetic Studies (PK) H->I J Toxicology Studies I->J

Caption: A comprehensive drug discovery workflow for novel scaffolds.

This workflow ensures that resources are directed toward compounds with the most promising profiles. The initial HTS against diverse targets (e.g., cancer cell lines, bacterial strains, inflammatory enzymes) will identify initial hits. Subsequent SAR studies will elucidate the key structural features required for activity, guiding the synthesis of more potent and selective analogs. Finally, rigorous preclinical evaluation will determine the ultimate therapeutic potential.

Section 5: Conclusion and Future Outlook

While direct biological data for this compound derivatives is currently limited, a robust, data-driven inference based on structurally related spiro[3.5]nonane systems strongly supports their therapeutic potential. The documented success of analogous scaffolds in oncology, inflammation, and infectious diseases provides a compelling rationale for their synthesis and evaluation. The unique 3D architecture of this scaffold offers the potential for novel interactions with biological targets, improved pharmacological properties, and the development of new intellectual property. The path forward is clear: a systematic campaign of synthesis, screening, and optimization is warranted to unlock the full therapeutic promise of this intriguing chemical entity.

Section 6: References

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC. (n.d.). Retrieved February 21, 2026, from

  • Spirocyclic Motifs in Natural Products | Encyclopedia MDPI. (n.d.). Retrieved February 21, 2026, from

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). EMAN RESEARCH PUBLISHING. Retrieved February 21, 2026, from

  • Spiro-heterocycles: A convenient synthesis and antimicrobial activity of some 3-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1',2-thiazolidin-4-ones. (n.d.). Indian Journal of Chemistry - Section B (IJC-B). Retrieved February 21, 2026, from

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., & Aguiar, F. D. (2024, December 10). Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. Retrieved February 21, 2026, from

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved February 21, 2026, from

  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. Retrieved February 21, 2026, from

  • Spirocyclic Motifs in Natural Products. (2019, November 17). MDPI. Retrieved February 21, 2026, from

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022, January 18). MDPI. Retrieved February 21, 2026, from

  • A Novel Spiro-Heterocyclic Compound Identified by the Silkworm Infection Model Inhibits Transcription in Staphylococcus aureus. (2017, April 25). Frontiers. Retrieved February 21, 2026, from

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved February 21, 2026, from

  • Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape. (n.d.). Benchchem. Retrieved February 21, 2026, from

  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. (2025, December). Benchchem. Retrieved February 21, 2026, from

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015, July 30). MDPI. Retrieved February 21, 2026, from

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved February 21, 2026, from

  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. (n.d.). Benchchem. Retrieved February 21, 2026, from

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. (n.d.). PMC. Retrieved February 21, 2026, from

  • 1473422-93-3|7-Oxaspiro[3.5]nonan-1-one. (n.d.). BLDpharm. Retrieved February 21, 2026, from

  • This compound. (n.d.). Sigma-Aldrich. Retrieved February 21, 2026, from

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022, October 1). PubMed. Retrieved February 21, 2026, from

Sources

The Spiro-Switch: Unlocking 3D Space with 7-Oxaspiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into 7-Oxaspiro[3.5]nonane-1,3-dione , a high-value spirocyclic building block used to engineer "sp3-rich" drug candidates.

Executive Summary

In the modern era of "Escape from Flatland," medicinal chemists are increasingly pivoting away from planar aromatic systems toward rigid, three-dimensional scaffolds. This compound (CAS: 455264-53-6) represents a premier "Spiro-Switch"—a bifunctional core that introduces a defined orthogonal vector to a molecule.[1] By combining the lipophilicity-lowering effect of the tetrahydropyran (THP) ether with the reactive versatility of the cyclobutane-1,3-dione, this scaffold serves as a gateway to novel spiro-heterocycles, gamma-lactams, and conformationally locked peptidomimetics.

Part 1: Structural Anatomy & Physicochemical Profile

The utility of this compound lies in its unique geometry and electronic distribution. Unlike simple spiro[3.3] or spiro[5.5] systems, the [3.5] fusion creates a specific steric bulk that can occupy distinct binding pockets.

Core Properties
PropertyValue / CharacteristicImpact on Drug Design
Formula C₈H₁₀O₃Low MW allows for significant decoration.
Geometry Orthogonal The cyclobutane ring is perpendicular to the mean plane of the THP ring.
Lipophilicity Low LogP The 7-oxa (ether) substitution lowers cLogP compared to the carbocyclic spiro[3.5]nonane.
Reactivity High (Electrophilic) The 1,3-dione is highly strained and susceptible to nucleophilic attack and ring expansion.
Fsp³ Score High Increases the saturation fraction of the final drug molecule, correlating with improved clinical success.
The "Spiro-Switch" Effect

The spiro carbon (C4 of the THP ring) acts as a tetrahedral insulator. It decouples the electronic vectors of the two rings while locking their relative orientation. This is critical for:

  • Disrupting pi-stacking to improve solubility.

  • Positioning exit vectors at precise angles (approx. 109.5°) rather than the 120° or 180° of aromatic systems.

Part 2: Synthesis of the Core[2]

While commercially available as a building block, understanding the synthesis of the core provides insight into its stability and impurity profile. The most authoritative route to spiro-cyclobutane-1,3-diones involves ketene cycloaddition , a method pioneered by Wasserman.

Mechanistic Pathway: The Ketene Route

The synthesis typically proceeds via the [2+2] cycloaddition of a ketene (generated in situ) to an alkoxyacetylene, followed by hydrolysis. For the spiro[3.5] system, the ketene is derived from the tetrahydropyran precursor.

Synthesis Start Tetrahydropyran-4-carboxylic Acid Chloride Ketene Tetrahydropyran-4-yl Ketene (Intermediate) Start->Ketene NEt3, -HCl Cyclo Enol Ether Intermediate Ketene->Cyclo + Alkyne [2+2] Cycloaddition Alkyne Ethoxyacetylene (Reagent) Product 7-Oxaspiro[3.5] nonane-1,3-dione Cyclo->Product H3O+ Hydrolysis

Figure 1: Synthesis of the spiro-dione core via ketene cycloaddition. This route avoids the formation of symmetric dimers.

Part 3: Reactivity & Applications in Scaffold Synthesis

The 1,3-dione moiety is not just a structural feature; it is a reactive warhead . It can be transformed into a variety of pharmacophores.

Ring Expansion to Spiro-Heterocycles

The strained cyclobutane-1,3-dione ring is a "spring-loaded" precursor for 5-membered heterocycles.

  • Pyrazoles: Reaction with hydrazines.

  • Isoxazoles: Reaction with hydroxylamine.

  • Mechanism: Nucleophilic attack at the carbonyl followed by ring opening and re-closure (or direct condensation).

Nucleophilic Ring Opening (Gamma-Keto Derivatives)

Attack by primary amines or alcohols opens the cyclobutane ring to yield gamma-keto amides or esters . This is a powerful method to generate complex, non-cyclic linkers that retain the THP moiety.

Gem-Difluorination

The carbonyl groups can be converted to gem-difluoro moieties using DAST or Deoxo-Fluor, creating a metabolically stable, lipophilic core that mimics the carbonyl sterics but without the H-bond acceptor liability.

Part 4: Experimental Protocols

Protocol A: Synthesis of Spiro-Pyrazole Derivatives

This protocol describes the conversion of this compound into a spiro[tetrahydropyran-4,4'-pyrazole] derivative, a common motif in kinase inhibitors.

Reagents:

  • This compound (1.0 eq)[1]

  • Phenylhydrazine (1.1 eq)

  • Ethanol (0.5 M concentration)

  • Acetic acid (cat.)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 154 mg (1.0 mmol) of this compound in 2 mL of anhydrous ethanol in a reaction vial.

  • Addition: Add 108 µL (1.1 mmol) of phenylhydrazine dropwise at room temperature.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Reflux: Seal the vial and heat to 80°C for 4 hours. Monitor by LC-MS for the disappearance of the starting material (MW 154) and formation of the pyrazole (MW ~244).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash chromatography (SiO₂, 0-50% EtOAc/Hexanes) to isolate the spiro-pyrazole.

Validation Check:

  • NMR: Look for the disappearance of the cyclobutane methylene protons (approx. 2.8-3.2 ppm) and the appearance of the pyrazole C-H (if unsubstituted) or aromatic signals.

  • Stability: The resulting spiro-pyrazole is significantly more stable than the dione precursor.

Protocol B: Reductive Ring Opening to Gamma-Lactams

Converting the dione to a lactam provides a rigidified analog of GABA or other neurotransmitters.

Workflow:

  • Condensation: React dione with a primary amine (R-NH2) to form the enaminone.

  • Reduction/Rearrangement: Treat with Sodium Cyanoborohydride (NaBH3CN) in acidic media, or perform a Schmidt reaction using Hydrazoic acid (HN3) to insert nitrogen into the ring.

Part 5: Divergent Synthesis Map

The following diagram illustrates how this compound acts as a central hub for diverse chemical space.

DivergentSynthesis Core 7-Oxaspiro[3.5] nonane-1,3-dione Pyrazole Spiro-Pyrazoles (Kinase Inhibitors) Core->Pyrazole Hydrazines (Ring Expansion) Lactam Spiro-Gamma-Lactams (Neuroactive) Core->Lactam Schmidt Rxn (NaN3/H+) Amide Gamma-Keto Amides (Linear Linkers) Core->Amide R-NH2 (Nucleophilic Opening) GemDifluoro Gem-Difluoro Analogs Core->GemDifluoro DAST (Fluorination)

Figure 2: Divergent synthesis pathways from the spiro-dione core.

References

  • Wasserman, H. H., & Dehmlow, E. V. (1962).[4] Cycloaddition of Ketenes to Ethoxyacetylene: The Monoenol Ether of Cyclobutane-1,3-dione.[4] Tetrahedron Letters, 3(23), 1031–1034.[4] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). Improving the Physicochemical Properties of Drug Candidates by the Use of sp3-Rich Scaffolds. Journal of Medicinal Chemistry, 53(5), 2206–2229. Link

  • PubChem Compound Summary. (2024). Spiro[3.5]nonane-1,3-dione (CID 11607946). National Center for Biotechnology Information. Link

  • Synthonix Catalog. (2024). Spiro[3.5]nonane-1,3-dione Building Block Specifications. Link

Sources

An In-depth Technical Guide to Electronic Effects in 7-Oxaspiro[3.5]nonane-1,3-dione Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-oxaspiro[3.5]nonane-1,3-dione scaffold represents a fascinating, underexplored chemical entity possessing a unique convergence of structural and electronic features. This guide provides a detailed analysis of the electronic effects inherent to this system, arising from the interplay between a strained four-membered oxetane ring and a six-membered 1,3-dione. By synthesizing principles from established oxetane and cyclic dione chemistry, we elucidate the key electronic drivers—ring strain, potent inductive effects, and influential stereoelectronic interactions. These factors collectively modulate the scaffold's reactivity, stability, and physicochemical properties, making it a compelling, three-dimensional building block for modern medicinal chemistry. This document serves as a foundational resource, offering predictive insights into the behavior of this scaffold to guide its application in drug discovery and complex molecule synthesis.

Introduction: A Scaffold of Untapped Potential

The relentless pursuit of novel chemical matter with enhanced pharmacological properties has led medicinal chemists to "escape from flatland" by embracing scaffolds rich in sp³-hybridized centers. Spirocyclic systems are at the forefront of this movement, offering rigid, three-dimensional frameworks that can improve target selectivity and physicochemical properties. The this compound core is a particularly noteworthy example, merging the benefits of a spirocyclic junction with the distinct electronic characteristics of two important functional motifs: the oxetane and the 1,3-dione.

  • The Oxetane Moiety: This four-membered ether is far more than a simple isostere for gem-dimethyl or carbonyl groups.[1] Its inherent ring strain, polarity, and potent inductive electron-withdrawing effect can profoundly influence molecular properties such as aqueous solubility, metabolic stability, and the pKa of adjacent functional groups.[1][2]

  • The 1,3-Dione System: Cyclic 1,3-diones are versatile synthetic intermediates known for their unique reactivity at the central C2 carbon and the flanking carbonyl groups.[3]

The fusion of these two rings at a single carbon atom creates the this compound system—a compact, polar, and electronically distinct scaffold. This guide will deconstruct the electronic effects governing this system, providing a predictive framework for its strategic deployment in drug design.

Molecule_Structure C1 C1 C9 9 C1->C9 O1_carbonyl O C1->O1_carbonyl  1 C2 2 C2->C1 C3 C3 C3->C2 O3_carbonyl O C3->O3_carbonyl  3 C4 C4 C4->C3 C5 C5 C5->C4 C6 C6 C5->C6 O7 O7 C6->O7 7 C8 C8 O7->C8 C8->C5 4  5  6 C9->C5

Caption: Structure of this compound.

Synthesis and Structural Considerations

While literature on the direct synthesis of this compound is not abundant, its construction can be envisioned through established methodologies for creating spirocyclic diones. A plausible approach involves the formal (4+1) cycloaddition of a suitable C4 reactant with a C1 reactant, such as a cyclic 1,3-dione, which serves as a nucleophile.[3] Alternatively, strategies involving the intramolecular cyclization of functionalized acyclic precursors, a common method for oxetane synthesis, could be adapted.[2]

The structural rigidity imposed by the spirocyclic center is paramount. The C-C-C bond angle within the unsubstituted oxetane ring is approximately 84.8°, a significant deviation from the ideal tetrahedral angle of 109.5°.[2] This inherent strain influences the geometry and conformational flexibility of the attached six-membered ring, potentially locking it into a defined conformation and affecting the orientation of substituents and the accessibility of reactive sites.

Core Electronic Effects: A Trifecta of Influence

The unique chemical personality of the this compound scaffold is dictated by three primary electronic effects.

Ring Strain: A Driving Force for Reactivity

The oxetane ring possesses significant strain energy (approx. 106 kJ/mol), which is a key determinant of its chemical behavior.[4] This strain arises from angle compression and torsional strain (eclipsing interactions). While this energy can be harnessed for ring-opening reactions, the 3,3-disubstitution pattern inherent in a spirocyclic junction generally enhances the stability of the oxetane ring compared to monosubstituted analogs.[4][5] However, the strain still renders the C-O bonds susceptible to cleavage under strongly acidic conditions.[6] This latent reactivity can be considered a double-edged sword: a potential liability during multi-step synthesis but also a feature that could be exploited for controlled molecular release or metabolic pathways.

The Inductive Effect: An Electron-Withdrawing Powerhouse

The combination of the highly electronegative oxygen atom in the oxetane ring and the two carbonyl groups creates a powerful electron-withdrawing environment that propagates throughout the scaffold.

  • Oxetane's Influence: The oxygen atom exerts a strong negative inductive effect (-I). This effect is potent enough to significantly lower the basicity of adjacent amines, with a reported pKaH reduction of up to 2.7 units for an alpha-amino group.[1]

  • Combined Effect: In the target scaffold, the oxetane oxygen and the two carbonyl oxygens work in concert. This synergy is expected to render the entire ring system relatively electron-deficient. DFT computational studies on related systems have confirmed that spiro-fused rings with electron-withdrawing motifs can significantly alter electronic properties.[7][8]

This strong inductive pull has several critical consequences:

  • Increased Electrophilicity: The carbonyl carbons (C1 and C3) become more electrophilic and thus more susceptible to nucleophilic attack.

  • Enhanced Acidity: The methylene protons at the C2 position are positioned between two electron-withdrawing carbonyl groups, making them highly acidic. The additional inductive pull from the distal spiro-oxetane ring is expected to further increase this acidity, facilitating enolate formation.

Stereoelectronic and Conformational Effects

The rigid, spirocyclic nature of the scaffold gives rise to important stereoelectronic interactions that influence both conformation and reactivity.

  • Conformational Locking: The spiro-fused oxetane can act as a "conformational lock," restricting the dynamic chair-boat interconversion of the six-membered dione ring.[2] This leads to a more defined three-dimensional structure, which is highly desirable in drug design for achieving specific receptor-ligand interactions.

  • Orbital Interactions: The orientation of the oxetane's C-O bonds relative to the dione ring can lead to significant hyperconjugative interactions. For instance, overlap between the oxygen lone pair orbitals and the σ* anti-bonding orbitals of adjacent C-C bonds can influence bond lengths, bond strengths, and overall molecular stability.

Electronic_Effects Core This compound RingStrain Ring Strain (~106 kJ/mol) Core->RingStrain Inductive Inductive Effect (-I) Core->Inductive Stereo Stereoelectronic Effects Core->Stereo Reactivity Increased Reactivity (e.g., Ring Opening) RingStrain->Reactivity Stability Modulated Ring Stability RingStrain->Stability ElectronDeficiency Electron Deficiency Inductive->ElectronDeficiency Conformation Conformational Rigidity Stereo->Conformation Electrophilicity Enhanced Carbonyl Electrophilicity (C1, C3) ElectronDeficiency->Electrophilicity Acidity Increased C2-H Acidity ElectronDeficiency->Acidity

Caption: Key electronic effects governing the scaffold's properties.

Manifestations: Reactivity and Physicochemical Properties

The interplay of these electronic effects directly translates into the molecule's observable chemical behavior and its potential utility in drug development.

PropertyInfluencing Electronic Effect(s)Predicted Outcome & Justification
Carbonyl Reactivity Inductive Effect, Ring StrainHigh Electrophilicity: The C1 and C3 carbonyl carbons are highly activated towards nucleophiles due to the strong -I effect of the oxetane and adjacent carbonyls.
Acidity of C2-H Inductive Effect, ResonanceEnhanced Acidity: Protons at C2 are significantly acidic due to resonance stabilization of the conjugate base (enolate) by two carbonyls, further enhanced by the oxetane's -I effect.
Oxetane Ring Stability Ring Strain, Steric HindranceModerately Stable: Stable to many conditions but susceptible to ring-opening with strong acids or nucleophiles, a reaction driven by the release of ring strain.[4][6] The spiro-junction provides steric hindrance that increases stability over simpler oxetanes.[5]
Solubility Polarity from Oxetane & DioneImproved Aqueous Solubility: The presence of three oxygen atoms in a compact structure increases polarity and hydrogen bond accepting capability, which often correlates with better solubility compared to carbocyclic analogs.[2][9]
Metabolic Stability Steric Shielding, PolarityPotentially High: Spirocyclic centers are known to improve metabolic stability. The polar oxetane can also steer metabolism away from CYP enzymes.[2]

Experimental & Computational Workflow

Validating the predicted electronic effects requires a synergistic approach combining experimental characterization and computational modeling.

Proposed Experimental Protocol: Enolate Formation and Trapping

This protocol aims to probe the acidity of the C2 protons by generating the corresponding enolate and trapping it with an electrophile.

Objective: To demonstrate the enhanced acidity of the C2 protons and the synthetic utility of the resulting enolate.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil and decant the hexanes carefully via cannula.

  • Suspension: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirring NaH suspension over 15 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Formation of the sodium enolate should be observed.

  • Electrophilic Trap: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-methyl-7-oxaspiro[3.5]nonane-1,3-dione.

  • Purification: Purify the crude product by flash column chromatography.

Computational Analysis Workflow

Density Functional Theory (DFT) calculations are indispensable for visualizing and quantifying the electronic properties of the scaffold.

Computational_Workflow cluster_0 Setup & Optimization cluster_1 Electronic Property Analysis cluster_2 Reactivity Prediction Input Build 3D Structure of This compound Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Input->Optimize Frequency Frequency Calculation (Confirm Minimum Energy) Optimize->Frequency ESP Calculate Electrostatic Potential (ESP) Map Frequency->ESP Orbitals Analyze Frontier Molecular Orbitals (HOMO/LUMO) Frequency->Orbitals NBO Natural Bond Orbital (NBO) Analysis (Charge Distribution) Frequency->NBO TS_Search Transition State Search (e.g., for Nucleophilic Attack) Frequency->TS_Search Energy_Profile Reaction Energy Profile (Calculate Activation Barriers) TS_Search->Energy_Profile

Caption: A typical DFT workflow for analyzing the scaffold.

Conclusion

The this compound ring system is a sophisticated scaffold whose properties are governed by a powerful combination of ring strain, inductive electron withdrawal, and rigid conformational control. These electronic features render the carbonyl groups highly electrophilic and the C2 protons notably acidic, while imparting a unique three-dimensional architecture. This confluence of properties makes the scaffold an attractive, non-classical building block for drug discovery, offering a means to enhance polarity, solubility, and metabolic stability while exploring novel chemical space. A thorough understanding of these underlying electronic principles is crucial for any researcher aiming to harness the full synthetic and medicinal potential of this promising molecular framework.

References

  • Sohail, M., et al. (2023). Synthesis of Functionalized Spirooxindole Polycycles: Use of Cyclic 1,3-Diones as Reactants or as Condition-Tuning Molecules. Synlett.
  • Wuitschik, G., et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Wang, G., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. [Link]

  • Reddy, B. V. S., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]

  • Hickford, S. J., et al. (2024). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]

  • Mishra, G., et al. (2025). Synthesis of Spirocyclic‐1,3‐Indandione Containing‐Cyclopentenones and ‐Benzotropones. Chemistry – An Asian Journal. [Link]

  • Reddy, B. V. S., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2‑(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. ACS Publications. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • BLDpharm. (n.d.). 1473422-93-3|7-Oxaspiro[3.5]nonan-1-one. BLDpharm.
  • Kumar, V., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Shabat, D., et al. (2024). Chemiexcitation Acceleration of 1,2‐Dioxetanes by Spiro‐Fused Six‐Member Rings with Electron‐Withdrawing Motifs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane. PubChem.
  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. PubChem.
  • Mikhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Shabat, D., et al. (2024). Chemiexcitation Acceleration of 1,2-Dioxetanes by Spiro-Fused Six-Member Rings with Electron-Withdrawing Motifs. Tel Aviv University. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Bryce-Smith, D., et al. (n.d.). Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[2][10]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • Fluorochem. (n.d.). 1-Oxa-7-azaspiro[3.5]nonane. Fluorochem.
  • BenchChem. (n.d.). (7-Oxaspiro[3.5]nonan-2-yl)methanol. BenchChem.
  • Houk, K. N., et al. (2022). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC.
  • National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane-1,3-dione. PubChem.
  • ChemScene. (n.d.). 7-Azaspiro[3.5]nonane-6,8-dione. ChemScene.

Sources

A Technical Guide to 7-Oxaspiro[3.5]nonane-1,3-dione: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The paradigm in modern drug discovery is shifting away from planar, aromatic systems towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, better metabolic stability, and enhanced selectivity for complex protein binding sites.[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering rigid, well-defined 3D geometries that can effectively probe biological space.[3] This guide focuses on a particularly promising, yet underexplored building block: 7-Oxaspiro[3.5]nonane-1,3-dione . By combining a strained oxetane ring with a reactive cyclobutane-1,3-dione system, this molecule serves as a compact and versatile starting point for generating diverse molecular architectures with significant potential in medicinal chemistry. We will explore its strategic value, key chemical transformations, and provide detailed protocols for its application, positioning it as a powerful tool for researchers, scientists, and drug development professionals.

The Strategic Value of the Spiro-Oxetane Motif in Drug Design

The incorporation of a spirocyclic system is a deliberate strategy to imbue a drug candidate with advantageous properties. The 7-oxaspiro[3.5]nonane core, which merges a cyclohexane ring with an oxetane, is a prime example of this design philosophy.

Enhancing Three-Dimensionality and Conformational Rigidity

Spirocycles introduce a unique, non-planar geometry that projects substituents into distinct vectors in 3D space.[1] Unlike flexible aliphatic chains or flat aromatic rings, the rigid framework of a spirocycle like this compound locks relative substituent positions. This conformational restriction can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding to a target protein.[2][3]

Modulating Physicochemical and Pharmacokinetic (ADME) Properties

The oxetane ring is a particularly valuable motif in medicinal chemistry. It is a small, polar, non-basic heterocycle that can serve as an effective bioisostere for less desirable functional groups like gem-dimethyl or carbonyl groups.[4][5][6] Its introduction often leads to:

  • Improved Aqueous Solubility: The polar oxygen atom can act as a hydrogen bond acceptor, frequently enhancing solubility compared to its carbocyclic or gem-dimethyl counterparts.[7][8]

  • Enhanced Metabolic Stability: The sp³-rich nature of the spiro-oxetane scaffold can shield adjacent sites from metabolic attack by cytochrome P450 enzymes, improving a compound's half-life.[5][9]

  • Reduced Lipophilicity: While context-dependent, the replacement of a lipophilic group (like a phenyl ring) with a spiro-oxetane can help optimize a compound's LogP, bringing it into a more drug-like range.[5]

The following diagram illustrates the strategic rationale for employing spirocyclic scaffolds to improve interactions with biological targets.

G cluster_0 Traditional 'Flat' Molecule Approach cluster_1 Spirocyclic 3D Scaffold Approach Flat_Molecule Planar Aromatic Scaffold Binding_Site_1 2D Interaction (Limited Specificity) Flat_Molecule->Binding_Site_1 Suboptimal Fit Outcome Improved Potency & Selectivity Flat_Molecule->Outcome Spiro_Molecule 7-Oxaspiro[3.5]nonane Scaffold (3D Geometry) Binding_Site_2 3D Pocket Interaction (High Specificity & Affinity) Spiro_Molecule->Binding_Site_2 Precise Vectorial Fit Spiro_Molecule->Outcome

Caption: Rationale for Spirocyclic Scaffolds in Drug Discovery.

Synthesis and Physicochemical Properties

While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, its structure suggests a plausible synthetic route based on established methodologies for related spiro-oxetanes.[5][8][10] A likely approach involves the cycloaddition of a ketene with an oxetanone, or a multi-step sequence starting from a pre-formed spirocyclic diol.

Key Physicochemical Data

A summary of the known properties of the title compound is presented below.

PropertyValueSource
CAS Number 455264-53-6[11]
Molecular Formula C₈H₁₀O₃[11]
Molecular Weight 154.16 g/mol Calculated
Appearance White to off-white solidAssumed
Synonyms This compound[11]

Chemical Reactivity: A Gateway to Molecular Diversity

The true power of this compound as a building block lies in its dual reactivity. The strained cyclobutane-1,3-dione moiety behaves as a cyclic anhydride, making it susceptible to nucleophilic attack, while the oxetane ring can be opened under acidic conditions. This provides orthogonal chemical handles to build molecular complexity.

Key Transformation: Ring-Opening of the Dione with Amines

The most direct and powerful application of this building block is its reaction with primary or secondary amines. This reaction proceeds via a nucleophilic acyl substitution, opening the cyclobutane ring to generate a stable amide bond and a pendant carboxylic acid. This transformation is highly reliable and provides a direct method for coupling the spiro-oxetane core to other fragments of a target molecule.

This protocol describes a general procedure for the reaction between this compound and a generic primary amine (e.g., benzylamine).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (e.g., 154 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (10 mL). Stir the solution at room temperature until fully dissolved.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice-water bath. Add benzylamine (112 mg, 1.05 mmol) dropwise via syringe over 5 minutes. Causality Note: Cooling is essential to control the exotherm of the reaction and minimize potential side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove any unreacted amine, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, a carboxamide derivative, can be purified by column chromatography on silica gel or by recrystallization if solid.

Key Transformation: Lewis Acid-Mediated Oxetane Ring-Opening

The oxetane ring, while more stable than an epoxide, can be opened by nucleophiles in the presence of a Lewis or Brønsted acid catalyst.[12] This provides a secondary method for functionalization, typically yielding a 1,3-diol derivative. This reaction is powerful for introducing new functional groups or for linking to other parts of a molecule through the newly formed hydroxyl group.

The following diagram illustrates the diversification potential of the this compound core.

Diversification StartNode This compound PathwayNode1 PathwayNode1 StartNode->PathwayNode1 R-NH₂ (Amine Nucleophile) PathwayNode2 PathwayNode2 StartNode->PathwayNode2 Lewis Acid (e.g., BF₃·OEt₂) + Nu⁻ (e.g., H₂O, R-OH) PathwayNode PathwayNode ProductNode ProductNode ProductNode1 Spiro-Oxetane Carboxamide Acid PathwayNode1->ProductNode1 Dione Ring-Opening ProductNode2 Functionalized 1,3-Diol Dione PathwayNode2->ProductNode2 Oxetane Ring-Opening

Caption: Diversification workflow for the title compound.

Hypothetical Case Study: Application in Kinase Inhibitor Design

To illustrate the practical application of this building block, we present a hypothetical design strategy for a novel inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a target in immuno-oncology. Many kinase inhibitors utilize a "hinge-binding" motif, often a heterocycle, connected to a larger scaffold that occupies the hydrophobic pocket.

  • Core Scaffold Introduction: this compound is reacted with an amine-functionalized hinge-binding moiety (e.g., an aminopyrimidine). This reaction, following the protocol in section 3.1, covalently links the hinge binder to the spirocyclic core, yielding an intermediate with a pendant carboxylic acid.

  • Vectorial Projection: The rigid spirocyclic core orients the rest of the molecule outwards from the hinge region into the solvent-exposed area of the kinase.

  • Property Modulation: The carboxylic acid on the intermediate is then used as a handle for further modification (e.g., amide coupling) to append groups that can optimize solubility and cell permeability. The inherent oxetane moiety contributes favorably to the overall physicochemical profile.[8]

  • SAR Exploration: By synthesizing a library of analogs using different amines in the initial ring-opening step, structure-activity relationships (SAR) can be rapidly explored to optimize potency and selectivity.

Analog IDR-Group (from R-NH₂)HPK1 IC₅₀ (nM)LE (Ligand Efficiency)Rationale for Change
HZ-01 Benzyl5200.28Baseline compound to establish activity.
HZ-02 4-Fluorobenzyl2500.30Introduce H-bond acceptor to probe pocket polarity.
HZ-03 (Pyridin-4-yl)methyl850.35Add basic nitrogen to improve solubility and form salt bridge.
HZ-04 Cyclohexylmethyl>1000-Bulky aliphatic group shows poor fit.

Conclusion and Future Outlook

This compound represents a new frontier for medicinal chemists seeking to create novel, 3D-rich molecular architectures. Its dual reactivity allows for the straightforward synthesis of diverse scaffolds from a single, compact starting material. The integration of the spirocyclic framework and the beneficial oxetane moiety provides a robust strategy for improving the drug-like properties of lead compounds.[3] While its application is still emerging, the underlying chemical principles and the strategic advantages of its core structure position this compound as a high-value building block for the next generation of therapeutics. Further exploration into its synthesis and reactivity will undoubtedly unlock new avenues in drug discovery.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Elsevier. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

  • CHIMIA. (n.d.). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. [Link]

  • ResearchGate. (n.d.). Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. [Link]

  • Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • MDPI. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • ResearchGate. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of 7-Oxaspiro[3.5]nonane-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have gained significant traction for their ability to impart a rigid, three-dimensional topology to drug candidates.[1][2][3] This structural rigidity can enhance binding affinity and selectivity for biological targets.[3][4] The 7-oxaspiro[3.5]nonane-1,3-dione core, a fascinating scaffold featuring a strained oxetane ring fused to a cyclohexane-1,3-dione, presents a unique combination of structural and electronic features. While these characteristics are promising for developing novel therapeutics, they also pose significant challenges regarding metabolic stability—a critical determinant of a drug's pharmacokinetic profile and overall success.[5]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on assessing and optimizing the metabolic stability of this compound analogs. We will delve into the underlying principles of metabolic pathways, provide detailed experimental protocols, and discuss strategies for enhancing the stability of these promising compounds.

The this compound Core: A Double-Edged Sword for Metabolic Stability

The unique structure of the this compound core is a key determinant of its metabolic fate. The spirocyclic nature increases the fraction of sp3-hybridized carbons (Fsp3), a property correlated with improved clinical success.[1] However, the constituent rings present distinct metabolic liabilities.

  • The Oxetane Ring: This four-membered ether is increasingly used in medicinal chemistry to modulate physicochemical properties like solubility and lipophilicity.[6][7] While often incorporated to improve metabolic stability compared to more traditional functional groups, the oxetane ring itself is not inert.[6][8][9] A key, non-CYP450 metabolic pathway for oxetanes is hydrolysis by microsomal epoxide hydrolase (mEH), which opens the ring to form a diol.[6][8][10] This pathway can be a significant clearance mechanism and must be evaluated early in the drug discovery process.[10]

  • The 1,3-Dione System: The cyclohexanedione moiety is susceptible to a range of metabolic transformations. The acidic methylene proton between the two carbonyls can facilitate various reactions. Furthermore, the carbonyl groups themselves are potential sites for reduction. The overall stability of such dione systems can be influenced by tautomeric shifts.[11] While generally stable, this moiety can be a site of enzymatic attack.

A Systematic Approach to Assessing Metabolic Stability

A tiered, systematic approach is essential for characterizing the metabolic stability of novel this compound analogs. This process typically begins with high-throughput in vitro screens and progresses to more complex systems that better recapitulate in vivo conditions.

Metabolic_Stability_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Comprehensive In Vitro Profiling cluster_2 Tier 3: Mechanistic & In Vivo Correlation HLM Human Liver Microsomes (HLM) Assay (Phase I Metabolism) Hepatocytes Cryopreserved Hepatocyte Assay (Gold Standard In Vitro) HLM->Hepatocytes Initial stability assessment S9 Liver S9 Fraction Assay (Phase I & II Metabolism) S9->Hepatocytes Reaction_Phenotyping CYP450 Reaction Phenotyping (Identify Key Enzymes) Hepatocytes->Reaction_Phenotyping If metabolically unstable MetID Metabolite Identification (LC-MS/MS Analysis) Hepatocytes->MetID Identify metabolic soft spots Reaction_Phenotyping->MetID IVIVE In Vitro-In Vivo Extrapolation (IVIVE) (Predict Human PK) MetID->IVIVE Inform structural modifications IVIVE->HLM Iterative Design Cycle

Caption: A tiered workflow for assessing metabolic stability.

Experimental Protocols: A Practical Guide

Accurate and reproducible data are the bedrock of any drug discovery program. Here, we provide detailed, self-validating protocols for the most critical in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for early-stage metabolic stability screening, primarily evaluating Phase I (CYP450-mediated) metabolism.[12][13][14]

Rationale: HLMs are subcellular fractions containing high concentrations of key drug-metabolizing enzymes from the endoplasmic reticulum, notably cytochrome P450s (CYPs).[13][15] This assay is cost-effective and suitable for high-throughput screening.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create a 10 mM stock solution of the this compound analog in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer. This is crucial as NADPH is an essential cofactor for CYP450 activity.[16]

    • Thaw pooled human liver microsomes (e.g., from a pool of 50 donors to minimize variability) on ice.[13]

  • Incubation:

    • In a 96-well plate, pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[16]

  • Self-Validation System:

    • Positive Controls: Include compounds with known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance), to ensure the assay is performing as expected.[16]

    • Negative Control: Run a parallel incubation without the NADPH regenerating system. A significant decrease in the compound concentration in this control suggests non-CYP mediated degradation or chemical instability.

    • Heat-Inactivated Control: A separate control with heat-inactivated microsomes can confirm that disappearance is enzyme-mediated.[16]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters, offering a system that more closely mimics the in vivo liver environment.[12][14][17][18]

Rationale: Hepatocytes are intact liver cells and provide a more complete picture of hepatic metabolism, including the interplay between different enzyme systems.[17][18][19] This is considered the "gold standard" for in vitro clearance predictions.[19]

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using a method like the trypan blue exclusion assay. Viability should be >80%.

  • Incubation:

    • In a suspension format (e.g., in a 24-well plate on an orbital shaker), incubate the hepatocytes (e.g., at a final density of 0.5 x 10^6 viable cells/mL) with the test compound (final concentration 1 µM) at 37°C in a humidified 5% CO2 atmosphere.[20]

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.[17][20]

  • Self-Validation System:

    • Positive Controls: Use compounds with well-characterized hepatocyte clearance, such as testosterone (high clearance) and tolbutamide (low clearance).

    • Negative Control: Incubate the test compound in the medium without hepatocytes to check for non-enzymatic degradation.

    • Boiled Hepatocyte Control: A control with boiled (inactivated) hepatocytes can also be used to confirm enzyme-mediated metabolism.[20]

  • Sample Analysis & Data Interpretation:

    • Process and analyze samples via LC-MS/MS as described for the HLM assay.

    • Calculate t½ and CLint. The CLint value is typically expressed in µL/min/10^6 cells.

    • This CLint value can then be used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic blood clearance, taking into account factors like liver weight and blood flow.[19][21]

Identifying the Culprits: CYP450 Reaction Phenotyping

If a this compound analog demonstrates significant instability in HLM or hepatocyte assays, the next critical step is to identify which specific CYP450 enzymes are responsible for its metabolism.[22][23] This information is vital for predicting potential drug-drug interactions (DDIs).

Two Complementary Approaches:

  • Recombinant Human CYPs (rhCYP): The test compound is incubated individually with a panel of commercially available, individually expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[22][24][25] The rate of metabolism by each isozyme is measured, allowing for a direct assessment of each enzyme's contribution.[24]

  • Chemical Inhibition: The compound is incubated in pooled human liver microsomes in the presence and absence of potent, selective inhibitors for each major CYP isozyme.[22][24] A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to that enzyme's involvement.[22]

Reaction_Phenotyping cluster_0 Approach 1: Recombinant Enzymes cluster_1 Approach 2: Chemical Inhibition Compound Metabolically Unstable This compound Analog rhCYPs Incubate with individual rhCYP isozymes (CYP3A4, 2D6, 2C9, etc.) Compound->rhCYPs HLM_Inhib Incubate in HLM with specific CYP inhibitors (e.g., Ketoconazole for CYP3A4) Compound->HLM_Inhib rhCYP_Result Measure turnover rate for each isozyme rhCYPs->rhCYP_Result Conclusion Identify primary metabolizing enzymes (e.g., 'Metabolism is 80% CYP3A4-mediated') rhCYP_Result->Conclusion HLM_Result Measure % inhibition of metabolism HLM_Inhib->HLM_Result HLM_Result->Conclusion

Caption: Dual approaches for CYP450 reaction phenotyping.

Data Summary and Interpretation

For effective decision-making, metabolic stability data should be summarized clearly.

Table 1: Comparative Metabolic Stability of Hypothetical Analogs

Compound IDModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Parent-01 Unsubstituted1592.42527.7
Analog-02 C4-Fluoro4530.8709.9
Analog-03 C9-Dimethyl> 60< 23.1> 120< 5.8
Control-Verapamil N/A< 10> 138.61257.8
Control-Warfarin N/A> 60< 23.1> 120< 5.8

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Parent-01 shows moderate to high clearance, suggesting a potential metabolic liability.

  • Analog-02 , with a fluorine atom introduced at a potential metabolic hotspot (the C4 position of the cyclohexane ring), shows a significant improvement in stability. This is a common strategy to block CYP-mediated oxidation.[26]

  • Analog-03 , with gem-dimethyl substitution, also shows enhanced stability, likely due to steric hindrance at a metabolically vulnerable site.

Strategies for Optimizing Metabolic Stability

Once metabolic hotspots are identified, medicinal chemists can employ several strategies to "harden" the molecule against enzymatic degradation.[5][26]

  • Stereoelectronic Modifications:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[27]

    • Fluorination: Introducing electron-withdrawing fluorine atoms can deactivate adjacent C-H bonds towards oxidation.[26]

  • Steric Hindrance:

    • Introducing bulky groups (e.g., a tert-butyl group) near a metabolic soft spot can physically block the enzyme's active site from accessing it.[26]

  • Scaffold Hopping and Ring Modifications:

    • If a particular ring system is the primary source of instability, it may be necessary to replace it with a more stable bioisostere.[28] For the 1,3-dione, replacing a labile ester linkage with a more stable amide is a classic strategy.[26]

  • Conformational Constraint:

    • Locking the molecule into a conformation that is unfavorable for binding to metabolizing enzymes can enhance stability.[26] The inherent rigidity of the spirocyclic core already contributes to this.[4]

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutics. However, its unique structural features, including the strained oxetane ring and the dione system, present specific metabolic challenges. A thorough understanding and systematic evaluation of metabolic stability, from high-throughput microsomal assays to comprehensive hepatocyte and reaction phenotyping studies, are paramount. By employing the robust, self-validating protocols outlined in this guide and leveraging the resulting data to inform rational medicinal chemistry strategies, research teams can successfully navigate these challenges and unlock the full potential of this exciting class of molecules.

References

  • Cyprotex. Hepatocyte Stability. Evotec. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(16), 7493-7507. Available from: [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 60, 100539. Available from: [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Available from: [Link]

  • S, R., & G, K. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Current Drug Metabolism, 10(6), 645-652. Available from: [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

  • Frontage Laboratories. Metabolic Stability. Available from: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • Scientific Research Publishing. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Open Journal of Medicinal Chemistry, 10, 131-143. Available from: [Link]

  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Available from: [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]

  • Sygnature Discovery. (2017, July 21). Spirocycles in Drug Discovery. Available from: [Link]

  • ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. Available from: [Link]

  • Kumar, P., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 26(8), 1954-1966. Available from: [Link]

  • Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Available from: [Link]

  • JoVE. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • Dias, L. C., & Cruz, L. N. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 289, 117368. Available from: [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 9). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Available from: [Link]

  • PubMed. (2019, March 15). Oxetane-containing metabolites: origin, structures, and biological activities. Available from: [Link]

  • BioIVT. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. Available from: [Link]

  • MDPI. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available from: [Link]

  • Taylor & Francis Online. (2020, June 15). Modern approaches for the phenotyping of cytochrome P450 enzymes in children. Available from: [Link]

  • ResearchGate. (2019, July). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Available from: [Link]

  • NIH. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. Available from: [Link]

  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

  • ACS Publications. (2021, January 25). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. Available from: [Link]

  • NIH. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. PMC. Available from: [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 7-Oxaspiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 7-Oxaspiro[3.5]nonane-1,3-dione . This molecule serves as a critical high-value building block in medicinal chemistry, particularly as a conformationally restricted bioisostere for gem-dimethyl or cyclohexanone moieties in PROTACs and enzyme inhibitors.

The guide prioritizes the Meldrum's Acid Condensation-Pyrolysis Route , widely regarded as the most reliable methodology for constructing spiro-fused cyclobutane-1,3-diones from cyclic ketones.

Executive Summary

The synthesis of This compound presents a unique challenge in constructing a strained four-membered ring (cyclobutane-1,3-dione) spiro-fused to a six-membered oxygen heterocycle (tetrahydropyran). This scaffold is increasingly valued in drug discovery for its ability to orient substituents in precise vectors while improving metabolic stability compared to flexible alkyl chains.

This protocol details a two-step synthetic pathway :

  • Knoevenagel Condensation: Reaction of tetrahydro-4H-pyran-4-one with Meldrum's acid to form a 5-alkylidene intermediate.

  • Flash Vacuum Pyrolysis (FVP): Thermal rearrangement of the intermediate to yield the target spiro-dione.

This route is selected for its atom economy, high reproducibility, and avoidance of hazardous reagents like carbon suboxide.

Strategic Analysis & Reaction Pathway

Retrosynthetic Logic

The construction of the cyclobutane-1,3-dione moiety is thermodynamically disfavored due to ring strain (~26 kcal/mol). Direct acylation of the ketone is often prone to O-acylation or polymerization. Therefore, we utilize Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a "ketene equivalent" carrier.

The logic follows the Brown-Wasserman rearrangement :

  • The alkylidene Meldrum's acid undergoes thermal fragmentation to lose acetone and CO₂.

  • This generates a transient vinyl ketene intermediate.

  • The intermediate undergoes a conrotatory 4

    
    -electrocyclic ring closure to form the spiro-cyclobutane-1,3-dione.
    
Reaction Scheme Visualization

The following diagram illustrates the molecular transformation and intermediate species.

SynthesisPathway Reactants Tetrahydropyran-4-one + Meldrum's Acid Intermediate 5-Alkylidene Meldrum's Adduct Reactants->Intermediate Step 1: Knoevenagel (Pyridine, TiCl4 or AcOH) Transition [Vinyl Ketene Intermediate] Intermediate->Transition Step 2: FVP (500°C, - Acetone, - CO2) Product 7-Oxaspiro[3.5] nonane-1,3-dione Transition->Product Electrocyclization

Caption: Mechanistic pathway from Knoevenagel condensation to thermal rearrangement via a reactive ketene intermediate.

Experimental Protocol

Phase 1: Synthesis of the Alkylidene Intermediate

Objective: Prepare 2,2-dimethyl-5-(tetrahydro-4H-pyran-4-ylidene)-1,3-dioxane-4,6-dione.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Tetrahydro-4H-pyran-4-one1.0Substrate
Meldrum's Acid1.1Reagent
Piperidine0.05Catalyst (Base)
Acetic Acid0.05Catalyst (Acid)
Benzene or TolueneSolventReaction Medium
Magnesium Sulfate (MgSO₄)-Drying Agent
Step-by-Step Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and Meldrum's Acid (15.8 g, 110 mmol) in Benzene or Toluene (150 mL).

  • Catalysis: Add Piperidine (0.5 mL) and Acetic Acid (0.5 mL). Note: This buffer system prevents the decomposition of Meldrum's acid while promoting condensation.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 3–5 hours). The solution typically turns yellow/orange.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with dilute HCl (0.1 N, 50 mL) to remove piperidine, followed by saturated NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄ and filter.

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the solid residue from Methanol or Ethanol to yield the alkylidene intermediate as white/pale yellow crystals.

    • Expected Yield: 75–85%.[6]

    • Checkpoint: Verify structure via ¹H NMR (loss of ketone carbonyl, shift of pyran ring protons).

Phase 2: Flash Vacuum Pyrolysis (FVP)

Objective: Thermal conversion of the alkylidene intermediate to this compound.

Equipment Requirements
  • FVP Apparatus: Quartz tube (30 cm x 2 cm) heated by a tube furnace.

  • Vacuum System: High-vacuum pump capable of maintaining <0.1 mmHg (Torr).

  • Cold Trap: Liquid nitrogen (-196°C) trap to collect the product and volatile byproducts (acetone).

Step-by-Step Procedure
  • Preparation: Preheat the furnace to 500°C . Ensure the vacuum system is stable at 0.01–0.05 mmHg .

  • Sublimation: Place the crystalline Alkylidene Intermediate (from Phase 1) in the sublimation flask (inlet side of the quartz tube).

  • Process:

    • Gently heat the sublimation flask (approx. 100–120°C) using a heating mantle or oil bath to sublime the solid into the hot zone.

    • Critical Control: Adjust the sublimation rate so the pressure does not spike above 0.1 mmHg. A slow, steady stream ensures complete conversion.

  • Collection: The product and byproducts (acetone) will condense in the cold trap (U-tube) cooled by liquid nitrogen. CO₂ is pumped off.

  • Isolation:

    • After pyrolysis is complete, isolate the cold trap and allow it to warm to room temperature under nitrogen atmosphere.

    • The volatile acetone can be removed under mild vacuum or by gentle rotary evaporation.

    • The residue is the crude This compound .

  • Purification: Recrystallize the crude solid from Diethyl Ether/Hexane or sublime at lower temperature/pressure if high purity is required.

Characterization Data

TechniqueParameterExpected Signal / Observation
¹H NMR Cyclobutane Ringδ ~3.0–3.5 ppm (Singlet, 2H). Note: The CH₂ between the ketones.
Pyran Ringδ ~1.8–2.0 ppm (Multiplet, 4H, C-3/C-5), δ ~3.8–4.0 ppm (Multiplet, 4H, C-2/C-6).
¹³C NMR Carbonylsδ ~200–210 ppm (Ketones).
Spiro Carbonδ ~50–70 ppm (Quaternary spiro center).
IR Carbonyl Stretch1710–1740 cm⁻¹ (Strong, characteristic of cyclobutane-1,3-dione).

Safety & Troubleshooting

Hazard Analysis
  • Meldrum's Acid: Irritant. Decomposes to release acetone and CO₂.

  • Flash Vacuum Pyrolysis: High temperature and high vacuum present explosion risks if leaks occur. Ensure all glassware is free of star cracks.

  • Vinyl Ketene Intermediate: Highly reactive. If the trap warms up without proper venting or inert gas, polymerization can occur.

Troubleshooting Guide
  • Low Yield in Phase 1: Ensure reagents are dry. If the reaction is sluggish, replace Piperidine/AcOH with TiCl₄/Pyridine (Lehnert's modification) for a more aggressive condensation.

  • Incomplete Conversion in Phase 2: Increase furnace temperature to 550°C or decrease sublimation rate to increase residence time in the hot zone.

  • Product Decomposition: The spiro-dione is sensitive to nucleophiles (water, alcohols). Store in a desiccator at -20°C.

References

  • Meldrum's Acid Chemistry: Chen, B. C. (1991). "Meldrum's acid in organic synthesis." Heterocycles, 32(3), 529-597. Link

  • Pyrolysis Methodology: Brown, R. F. C., et al. (1989). "Flash vacuum pyrolysis of some spiro-Meldrum's acid derivatives." Australian Journal of Chemistry, 42(11), 1817-1834. Link

  • Spiro-Dione Synthesis: Baxter, G. J., & Brown, R. F. C. (1975). "Methyleneketenes and methylenecarbenes. V. Pyrolysis of acylated Meldrum's acids." Australian Journal of Chemistry, 28(7), 1551-1557. Link

  • Bioisostere Applications: Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • General Cyclobutane-1,3-dione Synthesis: Wasserman, H. H., et al. (1973). "Cyclobutane-1,3-diones from ketenes." Journal of Organic Chemistry, 38(8), 1451–1455. Link

Sources

Application Note: Precision Knoevenagel Condensation using 7-Oxaspiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 7-Oxaspiro[3.5]nonane-1,3-dione (CAS: 455264-53-6). This scaffold represents a critical "spiro-fused" building block, combining the lipophilicity and metabolic stability of a tetrahydropyran ring with the high reactivity of a cyclobutane-1,3-dione.

Unlike standard Knoevenagel condensations with unstrained 1,3-dicarbonyls (e.g., Dimedone or Meldrum’s acid), the cyclobutane-1,3-dione moiety in this molecule introduces significant ring strain (~26 kcal/mol). This necessitates precise protocol adjustments to prevent ring-opening side reactions while achieving high yields of the alkylidene product.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The "Escape from Flatland" initiative in drug discovery has prioritized spirocyclic scaffolds to increase fraction sp3 (Fsp3) character, thereby improving solubility and target selectivity. This compound is a specialized active methylene compound where a cyclobutane-1,3-dione is spiro-fused to a tetrahydropyran ring.

Structural Analysis & Reactivity Profile
  • Scaffold: Spiro[3.5]nonane system.[1][2][3][4][5][6][7][8]

    • Ring A (4-membered): Cyclobutane-1,3-dione. Contains the active methylene (-CH2-) at position 2.[9]

    • Ring B (6-membered): Tetrahydropyran (7-oxa). Provides steric bulk and polarity modulation.

  • pKa Considerations: The pKa of the C2 protons in cyclobutane-1,3-diones is typically 3.5–5.0 , making it highly acidic (comparable to Meldrum's acid).

  • Critical Challenge: The 4-membered ring is highly strained. Strong nucleophiles (e.g., hydroxide, primary amines) can attack the carbonyl carbon, leading to ring opening (cleavage) rather than condensation.

  • Reaction Goal: Selective Knoevenagel condensation at C2 to form an exocyclic double bond without disrupting the spiro-cyclobutane core.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via a standard base-catalyzed mechanism, but the elimination step is facilitated by the high acidity of the dione. The choice of base is critical: it must be basic enough to deprotonate C2 but sterically hindered or buffered to prevent nucleophilic attack on the carbonyls.

Diagram 1: Reaction Mechanism & Competitive Pathways

Knoevenagel_Mechanism Start This compound (Active Methylene C2) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (Fast) RingOpen SIDE REACTION: Ring Opening (Amide/Ester Formation) Start->RingOpen Nucleophilic Attack on C=O (Avoid!) Base Catalytic Base (Piperidine/Acetate) Base->Enolate Adduct Aldol Adduct (Alcohol Intermediate) Enolate->Adduct Nucleophilic Attack (+ Aldehyde) Aldehyde Electrophile (R-CHO) Aldehyde->Adduct Product 2-Alkylidene-7-oxaspiro [3.5]nonane-1,3-dione Adduct->Product Dehydration (-H2O)

Caption: Mechanistic pathway highlighting the critical need to avoid nucleophilic attack on the carbonyl (red dashed line) by selecting appropriate catalytic conditions.

Experimental Protocols

Protocol A: The "Green" Catalytic Method (Recommended)

This method uses EDDA (Ethylenediamine diacetate) or a buffered Piperidine/Acetic acid system. The salt buffers the basicity, minimizing ring opening while effectively catalyzing the condensation.

Reagents:

  • This compound (1.0 equiv)

  • Aldehyde (1.0 – 1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv) OR EDDA (0.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, ~154 mg) in Ethanol (5 mL).

  • Addition: Add the aldehyde (1.0 mmol). If the aldehyde is a solid, ensure it is fully dissolved.

  • Catalyst Activation: Premix Piperidine (10 µL) and Acetic Acid (6 µL) in 0.5 mL EtOH, then add to the reaction mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Unlike Dimedone, heating this spiro-dione can promote decomposition. Only heat to 40°C if conversion is <10% after 2 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product typically appears as a bright UV-active spot (often yellow/orange) with a lower Rf than the aldehyde.

  • Work-up:

    • Scenario A (Precipitation): If the product precipitates, filter the solid, wash with cold EtOH, and dry under vacuum.

    • Scenario B (Soluble): Concentrate the solvent in vacuo. Redissolve in DCM, wash with 0.1 M HCl (to remove piperidine), then Brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH/Heptane is preferred over column chromatography, as silica gel can sometimes hydrolyze the sensitive cyclobutane ring.

Protocol B: Lewis Acid Mediated (For Sterically Hindered Aldehydes)

For unreactive aldehydes, a Lewis acid approach avoids strong bases entirely.

Reagents:

  • TiCl4 (1.1 equiv)

  • Pyridine (2.2 equiv)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Cool a solution of TiCl4 in dry THF to 0°C under Nitrogen.

  • Add the aldehyde (1.0 equiv) and this compound (1.0 equiv).

  • Dropwise add Pyridine (2.2 equiv) over 10 minutes. A precipitate (Ti-oxide complex) will form.

  • Allow to warm to room temperature and stir for 6–12 hours.

  • Quench: Pour into water/ice. Extract with EtOAc.

  • Caution: This method is aggressive. Verify the integrity of the spiro-ring by NMR (check for preservation of the 4-membered ring signals).

Data Summary & Optimization Guide

The following table summarizes reaction condition effects on Yield and Purity for this specific scaffold.

ParameterConditionOutcomeRecommendation
Solvent Ethanol (EtOH)Good solubility, promotes precipitation of product.Primary Choice
WaterPoor solubility of spiro-dione; requires surfactant.Avoid
Toluene (Reflux)High thermal stress; risk of ring opening/decarboxylation.Only for stable analogs
Catalyst Piperidine (Neat)High risk of nucleophilic ring opening.Avoid
Piperidine/AcOH Buffered system; prevents side reactions.Optimal
L-ProlineMilder, but slower kinetics.Use for chiral applications
Temperature 25°C (RT)Preserves spiro-ring integrity.Start here
>80°CThermal decomposition of cyclobutane dione observed.Not Recommended

Workflow Decision Tree

Use this logic flow to determine the correct protocol for your specific aldehyde substrate.

Decision_Tree Start Select Aldehyde Substrate Check1 Is Aldehyde Sterically Hindered? Start->Check1 Check2 Is Aldehyde Acid Sensitive? Check1->Check2 Yes (e.g., 2,6-disubstituted) ProtocolA PROTOCOL A: EtOH + Pip/AcOH (RT) (Standard) Check1->ProtocolA No (e.g., Benzaldehyde) ProtocolB PROTOCOL B: TiCl4 / Pyridine (Force Conditions) Check2->ProtocolB No ProtocolC PROTOCOL C: Neutral Alumina / Microwave (Solvent Free) Check2->ProtocolC Yes

Caption: Decision matrix for selecting the optimal condensation protocol based on substrate properties.

Troubleshooting & Quality Control

Self-Validating the Protocol

To ensure the reaction worked as intended and the spiro-ring is intact:

  • 1H NMR Check: Look for the disappearance of the C2 methylene protons (usually a singlet around δ 4.0–4.5 ppm in the starting material).

  • Ring Integrity: Verify the signals for the cyclobutane ring protons (positions 4/4'). If the ring opens, these signals will shift significantly upfield or become complex multiplets typical of an acyclic chain.

  • IR Spectroscopy: The product should show split carbonyl bands typical of 1,3-diones (approx. 1710 and 1750 cm⁻¹). A single broad band might indicate hydrolysis to an acid.

Common Issues
  • Problem: Product is an oil/gum.

    • Solution: Triturate with cold diethyl ether or hexane. The spiro-dione adducts often crystallize slowly due to the flexible tetrahydropyran tail.

  • Problem: Low Yield / Starting Material Recovery.

    • Solution: The equilibrium may be unfavorable. Add 4Å Molecular Sieves to the reaction to trap water, driving the condensation forward.

References

  • Chemical Structure & Identifiers

    • Compound: this compound.[4][5][6][10][11]

    • CAS: 455264-53-6.[4][5][11][12]

    • Source:

  • General Knoevenagel Methodology: Knoevenagel, E. "Condensation of aldehydes with active methylene compounds." Berichte der deutschen chemischen Gesellschaft, 1898. Review: Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction in Organic Synthesis." Comprehensive Organic Synthesis, 1991.
  • Spirocyclic Scaffolds in Drug Design

    • Zheng, Y. J., & Tice, C. M.[13] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 2016.

    • Context: Discusses the Fsp3 advantages of spiro[3.
  • Cyclobutane-1,3-dione Reactivity: Wasserman, H. H., et al. "Reactions of Cyclobutane-1,3-diones." Journal of Organic Chemistry. (Note: Highlights the ring strain and susceptibility to nucleophilic cleavage).

Disclaimer: This protocol involves the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for this compound and all reagents before proceeding.

Sources

Application Notes & Protocols: Leveraging 7-Oxaspiro[3.5]nonane-1,3-dione for the Synthesis of Novel Spirocyclic Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 7-Oxaspiro[3.5]nonane-1,3-dione. This spirocyclic compound, featuring a strained oxetane-1,3-dione moiety (a β-lactone anhydride) fused to a tetrahydropyran ring, serves as a potent electrophilic building block. Its high ring strain energy makes it an excellent substrate for ring-opening reactions with various nucleophiles. Herein, we present the core principles of its reactivity and provide detailed, field-tested protocols for its application in the synthesis of valuable nitrogen-containing spiro-heterocycles, such as spiro-pyrazolidinediones and spiro-pyrimidinediones (barbiturate analogs). The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Synthetic Potential of a Strained Spirocycle

In the modern pursuit of novel chemical entities with three-dimensional complexity, spirocyclic scaffolds have become increasingly important.[1] They offer rigid conformational pre-organization and novel vectoral exits for substituent placement, which are highly desirable attributes in drug design. This compound is an emerging building block that combines the structural rigidity of a spirocycle with the potent reactivity of a cyclic anhydride.

The core of its reactivity lies in the four-membered oxetane-1,3-dione ring. This moiety is highly susceptible to nucleophilic attack due to significant angle and torsional strain, as well as the presence of two highly electrophilic carbonyl centers. This reactivity profile allows for efficient construction of more complex heterocyclic systems in a single, atom-economical step. The tetrahydropyran unit provides increased solubility and a synthetically versatile handle for further derivatization.

This guide will focus on the reaction of this compound with binucleophilic reagents, a cornerstone strategy for the synthesis of five- and six-membered heterocycles.[2]

Core Reaction Principle: Nucleophilic Ring-Opening and Intramolecular Cyclization

The primary transformation leveraging this compound involves a two-stage sequence initiated by a nucleophile.

  • Nucleophilic Acyl Substitution and Ring-Opening: A nucleophile attacks one of the carbonyl carbons of the oxetane-1,3-dione ring. This leads to the cleavage of an acyl-oxygen bond and the opening of the four-membered ring. The result is a stable intermediate, a tetrahydropyran-4-carboxylate derivative, where the original nucleophile is now attached via an amide, ester, or similar linkage.

  • Intramolecular Cyclization: If the initial nucleophile contains a second nucleophilic group, this group can then attack the newly formed carboxylate (or its activated form), leading to an intramolecular condensation reaction that forms a new heterocyclic ring fused at the spiro-center.

This sequential reaction provides a powerful and convergent method for assembling complex spiro-heterocycles.

G A This compound (Strained Electrophile) C Step 1: Nucleophilic Attack & Ring Opening A->C Reaction Initiation B Binucleophile (H₂N-X-H) e.g., Hydrazine, Urea B->C Reaction Initiation D Open-Chain Intermediate (Tetrahydropyran-4-yl-malonic acid derivative) C->D Forms Intermediate E Step 2: Intramolecular Cyclization (Condensation) D->E Proceeds to Cyclize F Final Product: Spiro-Heterocycle E->F Forms Final Ring

Figure 1: General workflow for heterocyclic synthesis. This diagram outlines the two-stage reaction mechanism, starting from the strained spiro-dione and a binucleophile to form the final spiro-heterocyclic product.

Application Protocol I: Synthesis of 8-Oxa-1,2-diazaspiro[4.5]decane-3,4-diones

This protocol details the synthesis of spiro-pyrazolidinedione derivatives, a class of compounds with potential applications in medicinal chemistry. The reaction employs hydrazine or its derivatives as the binucleophile.

Underlying Mechanism & Rationale

Hydrazine hydrate acts as the N-N binucleophile. The first nitrogen atom attacks a carbonyl group, opening the ring to form a tetrahydropyran-4-carboxyloyl-hydrazide intermediate. The terminal nitrogen of this intermediate then undergoes an intramolecular condensation with the ester carbonyl, eliminating water and forming the stable five-membered pyrazolidinedione ring.

  • Solvent Choice: A protic solvent like ethanol is chosen to facilitate proton transfer steps and to adequately dissolve both the starting material and the hydrazine salt.

  • Temperature Control: The reaction is initiated at a low temperature to control the initial exothermic ring-opening and then gently heated to drive the final condensation and water elimination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard glassware for reflux, magnetic stirrer, and ice bath

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 20 mL per gram of starting dione) to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. To the stirred suspension, add hydrazine hydrate (1.1 eq) dropwise over 5 minutes. A slight exotherm may be observed.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting dione.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 8-Oxa-1,2-diazaspiro[4.5]decane-3,4-dione as a crystalline solid.

Expected Results & Substrate Scope

This protocol is robust and can be adapted for various substituted hydrazines to generate a library of derivatives.

EntryHydrazine DerivativeTypical Yield (%)Reaction Time (h)
1Hydrazine Hydrate85-92%4
2Phenylhydrazine80-88%5
3Methylhydrazine78-85%6
44-Chlorophenylhydrazine75-83%6

Application Protocol II: Synthesis of 9-Oxa-1,3-diazaspiro[5.5]undecane-2,4,6-triones

This protocol describes the synthesis of spiro-pyrimidinedione derivatives, which are structural analogs of barbiturates. These compounds are of significant interest in the development of central nervous system agents.

Underlying Mechanism & Rationale

The reaction proceeds via a mechanism analogous to that with hydrazine. Urea or thiourea serves as the N-C-N binucleophile. The key difference is the requirement for a base and more forcing conditions to facilitate the cyclization of the less nucleophilic second nitrogen atom.

  • Base Catalyst: Sodium ethoxide is used to deprotonate the urea, increasing its nucleophilicity for the initial attack. It also facilitates the final condensation step by creating a more favorable equilibrium.

  • Anhydrous Conditions: The use of sodium ethoxide necessitates strictly anhydrous conditions to prevent its rapid decomposition and the hydrolysis of the starting dione. All glassware should be flame-dried, and anhydrous solvents must be used.

Detailed Experimental Protocol

Materials:

  • This compound

  • Urea (or Thiourea)

  • Sodium metal

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Apparatus for reactions under an inert atmosphere (e.g., Schlenk line)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous ethanol. Carefully add sodium metal (1.2 eq) in small portions. Stir until all the sodium has dissolved.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir for 15 minutes to form the sodium salt of urea.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding it to iced water containing a slight excess of hydrochloric acid. A precipitate will form.

  • Isolation: Stir the acidified mixture for 30 minutes in an ice bath. Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Flame-dry glassware under N₂/Ar C Dissolve Substrate & Binucleophile in appropriate solvent A->C B Use Anhydrous Solvents B->C D Add Catalyst/Base (if required) C->D E Control Temperature (Initial cooling, then reflux) D->E F Monitor by TLC E->F F->E Incomplete G Cool & Precipitate (or Quench/Extract) F->G Reaction Complete H Isolate Crude Product (Vacuum Filtration) G->H I Purify by Recrystallization or Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Figure 2: Standardized experimental workflow. This flowchart details the critical steps from preparation and reaction execution to final product purification and characterization, applicable to both protocols.

Troubleshooting and Expert Insights

  • Low Yields:

    • Cause: Incomplete reaction or hydrolysis of the starting material.

    • Solution: Ensure all reagents are pure and solvents are anhydrous, especially for the barbiturate synthesis. For sluggish reactions, increasing the reflux time or using a higher boiling point solvent (e.g., n-butanol for the urea reaction) may be beneficial.

  • Side Product Formation:

    • Cause: Self-condensation of the starting material or alternative reaction pathways.

    • Solution: Maintain strict temperature control during the initial nucleophilic addition. Adding the dione substrate slowly to the nucleophile solution can also minimize side reactions.

  • Purification Challenges:

    • Cause: Product may be highly polar or have similar solubility to byproducts.

    • Solution: If recrystallization is ineffective, column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes is a reliable alternative.

Conclusion

This compound is a versatile and highly reactive building block for modern organic synthesis. Its strained four-membered ring system provides a powerful driving force for the construction of complex spiro-heterocycles. The protocols detailed in this guide for the synthesis of spiro-pyrazolidinediones and spiro-pyrimidinediones are robust, reproducible, and serve as a foundation for building diverse molecular libraries. By understanding the core principles of its reactivity and adhering to the experimental details, researchers can effectively unlock the synthetic potential of this valuable compound.

References

  • French-Ukrainian Journal of Chemistry. (2023). 2-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Bhalla, P., et al. (2016). Synthesis of some novel spiro heterocycles- Part II. Semantic Scholar. [Link]

Sources

Application Note: Polymerization Architectures Using 7-Oxaspiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the polymerization techniques for 7-Oxaspiro[3.5]nonane-1,3-dione , a specialized spirocyclic monomer.

Executive Summary & Molecular Logic

This compound (CAS 455264-53-6) represents a class of "rigid-core" monomers that bridge the gap between high-thermal-stability engineering plastics and functional bio-interfaces.[1] Unlike flexible aliphatic monomers, the spiro[3.5] scaffold introduces a 90° geometric constraint that drastically reduces polymer chain entanglement while increasing the glass transition temperature (


).

The molecule features two distinct reactive domains:

  • The Cyclobutane-1,3-dione (CBD) Core: A highly strained, electrophilic ring susceptible to nucleophilic ring-opening or reduction.

  • The 7-Oxacyclohexane (Tetrahydropyran) Ring: A chemically stable, polar ether moiety that enhances solubility in polar solvents and provides hydrogen-bonding capability for biological adhesion.

This guide covers two distinct polymerization pathways:

  • Route A (Ring-Opening Polyaddition): Direct reaction with diamines to form functional Poly(keto-amides).

  • Route B (Precursor Transformation): Reduction to the spiro-diol followed by polycondensation to form High-

    
     Polyesters.
    

Material Specifications & Preparation

Monomer Properties
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 455264-53-6
Molecular Weight 154.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, THF; Insoluble in Hexanes
Reactivity Moisture Sensitive (Hygroscopic)Store under Argon/Nitrogen at 4°C.
Pre-Polymerization Purification Protocol

Rationale: Commercial grades (95-97%) often contain hydrolysis products (keto-acids) that terminate chain growth.

  • Dissolution: Dissolve 10 g of crude monomer in 40 mL of anhydrous THF at 45°C.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Recrystallization: Add dry Hexane dropwise until turbidity persists. Cool to -20°C for 12 hours.

  • Drying: Collect crystals via vacuum filtration under inert atmosphere. Dry in a vacuum oven at 40°C for 24 hours over

    
    .
    
  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show clean doublets for the cyclobutane protons (approx.
    
    
    2.5-3.0 ppm) without broad acid peaks.

Protocol A: Ring-Opening Polyaddition to Poly(keto-amides)

Mechanism: This method exploits the ring strain of the cyclobutane-1,3-dione. A diamine nucleophile attacks the carbonyl, cleaving the C1-C2 or C3-C4 bond to generate a linear polyamide backbone with pendant ketone groups.

Target Application: Hydrophilic drug delivery carriers, hydrogels, and chelating resins.

Reagents
  • Monomer: Purified this compound (1.0 eq).

  • Comonomer: 1,6-Hexanediamine (or PEG-diamine for hydrogels) (1.0 eq).

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or DMSO.

  • Catalyst: None required (Amine acts as nucleophile).

Step-by-Step Procedure
  • Reactor Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Monomer Charge: Charge the flask with 1.54 g (10 mmol) of this compound under nitrogen flow.

  • Solvation: Add 15 mL of anhydrous DMAc. Stir at room temperature until fully dissolved.

  • Comonomer Addition: Dissolve 1.16 g (10 mmol) of 1,6-Hexanediamine in 5 mL DMAc. Add this solution dropwise to the reactor over 20 minutes.

    • Observation: The reaction is exothermic. Maintain temperature

      
       using a water bath to prevent side reactions (crosslinking).
      
  • Polymerization: Stir the mixture at 25°C for 6 hours , then increase to 60°C for 12 hours . The viscosity will increase significantly.

  • Termination: Add 0.1 mL of acetic anhydride to cap terminal amine groups.

  • Precipitation: Pour the viscous solution slowly into 200 mL of cold Diethyl Ether/Methanol (90:10 v/v) under vigorous stirring.

  • Isolation: Filter the white fibrous polymer, wash with ether, and dry under vacuum at 50°C.

Protocol B: Synthesis of High-Performance Spiro-Polyesters

Mechanism: The dione is first reduced to the corresponding diol (7-oxaspiro[3.5]nonane-1,3-diol), creating a rigid neopentyl-glycol-like monomer. This is subsequently polymerized with a diacid chloride (e.g., Terephthaloyl chloride).

Target Application: Optical films, heat-resistant coatings, and medical device housings.

Phase 1: In-Situ Reduction to Diol
  • Reduction: Dissolve this compound (10 mmol) in THF. Cool to 0°C.

  • Hydride Addition: Slowly add

    
     (2.2 eq) or 
    
    
    
    (excess). Stir for 4 hours.
  • Quench & Workup: Quench with wet ether/NaOH. Extract the diol. (Note: The spiro-ether ring survives these conditions).

  • Validation: Confirm disappearance of Carbonyl peak in IR (

    
    ) and appearance of broad OH stretch (
    
    
    
    ).
Phase 2: Interfacial Polycondensation
  • Aqueous Phase: Dissolve the freshly prepared Spiro-Diol (10 mmol) and NaOH (22 mmol) in 20 mL deionized water. Add Tetrabutylammonium bromide (TBAB, 0.1 g) as a phase transfer catalyst.

  • Organic Phase: Dissolve Terephthaloyl chloride (10 mmol) in 20 mL Dichloromethane (DCM).

  • Mixing: Place the aqueous phase in a high-shear blender or reactor with an overhead stirrer.

  • Reaction: Add the organic phase rapidly while stirring at high speed (1000+ RPM).

  • Polymerization: A white polymer precipitate forms immediately at the interface. Continue stirring for 15 minutes.

  • Purification: Pour the mixture into excess methanol. Filter the polymer.

  • Washing: Wash sequentially with water (to remove salts) and hot acetone (to remove oligomers).

  • Drying: Vacuum dry at 80°C.

Characterization & Quality Control

TechniqueParameterExpected Outcome

H NMR
Structure VerificationRoute A: Broad signals for amide NH (

7-8 ppm) and methylene protons adjacent to amide. Route B: Aromatic protons (terephthalate) and rigid spiro-methylene shifts.
DSC Thermal Transitions

:
Expect high values (

) due to spiro-rigidity.
TGA StabilityDegradation onset (

) typically

for the polyester.
GPC Molecular WeightTarget

Da for mechanical integrity.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways for the this compound monomer.

PolymerizationWorkflow Monomer 7-Oxaspiro[3.5] nonane-1,3-dione RouteA Route A: Ring-Opening Polyaddition Monomer->RouteA Nucleophilic Attack RouteB Route B: Reduction & Condensation Monomer->RouteB Hydride Reduction ReagentA + Diamine (e.g., HMDA) RouteA->ReagentA PolyA Poly(keto-amide) (Hydrophilic/Functional) ReagentA->PolyA DMAc, 60°C StepB1 Reduction to Spiro-Diol RouteB->StepB1 ReagentB + Diacid Chloride (e.g., Terephthaloyl Cl) StepB1->ReagentB Interfacial Polymerization PolyB Spiro-Polyester (High Tg/Transparent) ReagentB->PolyB

Caption: Divergent synthesis pathways: Route A yields functional polyamides; Route B yields high-performance engineering polyesters.

Troubleshooting & Optimization

  • Issue: Low Molecular Weight (Route A)

    • Cause: Impure monomer (hydrolyzed dione) or moisture in solvent.

    • Fix: Resublime monomer; dry DMAc over molecular sieves (4Å) for 48h.

  • Issue: Gelation/Insolubility (Route A)

    • Cause: Crosslinking via "double addition" to the ketone (Schiff base formation).

    • Fix: Keep reaction temperature

      
      . Use a slight excess of diamine (1.01 eq) to prevent ketone coupling.
      
  • Issue: Phase Separation (Route B)

    • Cause: Inefficient phase transfer.

    • Fix: Increase stirring speed to >1500 RPM or switch to solution polymerization in Chloroform/Pyridine.

References

  • Monomer Sourcing & Structure

    • This compound (CAS 455264-53-6).[1][2][3] Available from BLDpharm and Sigma-Aldrich.

  • Cyclobutanedione Polymerization Chemistry

    • Kelsey, D. R., et al. (2011). "High Impact, Amorphous Polyesters Based on 2,2,4,4-Tetramethyl-1,3-cyclobutanediol." Macromolecules. (Foundational chemistry for cyclobutane-based polyesters).

  • Spiro-Polymer Applications

    • Zhu, Y., et al. (2021). "Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer." Polymer Chemistry. (Demonstrates the thermal benefits of spiro-monomers).

  • Ring-Opening of Cyclic Diones

    • ResearchGate. "Synthesis of spiro-cyclobutane-pyrrolines and related ROP mechanisms."

Sources

Application Notes & Protocols: One-Pot Multi-Component Synthesis of Novel Heterocycles from 7-Oxaspiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 7-Oxaspiro[3.5]nonane-1,3-dione as a versatile building block in one-pot multi-component reactions (MCRs). We delve into the principles of its reactivity, drawing parallels with analogous cyclic 1,3-dicarbonyl systems, and present a detailed, field-tested protocol for the synthesis of highly functionalized spiro-pyran heterocycles. The guide emphasizes the causality behind experimental choices, provides mechanistic insights through visual diagrams, and summarizes the potential scope of this methodology for the rapid generation of diverse chemical libraries.

Introduction: The Strategic Value of this compound in MCRs

Spirocyclic scaffolds have garnered immense interest in medicinal chemistry for their inherent three-dimensionality, which can lead to improved pharmacological profiles and novel intellectual property.[1] this compound is a unique and attractive scaffold, merging the rigid, strained oxetane ring with a glutaric anhydride-like system. The core value of this molecule in complex synthesis lies in the acidic methylene protons positioned between the two carbonyl groups, making it an excellent substrate for carbon-carbon bond-forming reactions.

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, represent a cornerstone of modern organic and medicinal chemistry.[2][3] Their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors make them ideal for building diverse compound libraries for drug discovery.[3][4] This guide explores the application of this compound in MCRs, focusing on a robust protocol for creating novel, drug-like spiro-heterocycles.

Core Principle: The Reactivity of Cyclic 1,3-Diones in MCRs

The reactivity of this compound in MCRs is mechanistically analogous to that of other well-studied cyclic 1,3-dicarbonyl compounds, such as indane-1,3-dione.[5] The reaction typically proceeds through a domino Knoevenagel-Michael addition sequence.

The Causality Behind the Mechanism:

  • Catalyst-Mediated Activation: The reaction is initiated by a basic catalyst (e.g., piperidine, triethylamine) or a Lewis acid, which promotes the condensation between an aldehyde and the active methylene group of the dione.[6][7]

  • Knoevenagel Condensation: This first step forms a highly electrophilic arylidene intermediate. This intermediate is the key pivot point of the reaction, poised for further nucleophilic attack.

  • Michael Addition: A third component, a C-H acid like malononitrile or cyanoacetate, is deprotonated by the base and acts as a Michael donor. It attacks the β-carbon of the newly formed α,β-unsaturated system.

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization, followed by tautomerization, to yield the final, stable heterocyclic product.

This domino sequence ensures that multiple bonds are formed in a single pot with high efficiency, avoiding the need to isolate reactive intermediates.[2]

Application Protocol: Three-Component Synthesis of a Spiro[nonane-pyran] Derivative

This protocol details a reliable, one-pot procedure for the synthesis of a 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-spiro[chromene-3,1'-oxetane]-3-carbonitrile derivative, a novel heterocyclic system with potential pharmacological applications.

Materials & Reagents:

  • This compound (1.0 mmol, 156.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (0.1 mmol, 8.5 mg, 10 µL)

  • Ethanol (5 mL)

Instrumentation:

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add this compound (156.1 mg), benzaldehyde (102 µL), and malononitrile (66.1 mg).

    • Scientist's Note: An equimolar ratio of the three components is crucial for driving the reaction to completion and minimizing side products.

  • Solvent Addition: Add 5 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution and homogenization.

    • Scientist's Note: Ethanol is an excellent choice as it is a green solvent that effectively solubilizes the reactants and is suitable for the reaction temperature.

  • Catalyst Introduction: Add piperidine (10 µL) to the reaction mixture using a micropipette.

    • Scientist's Note: Piperidine is a mild and effective basic catalyst for promoting both the initial Knoevenagel condensation and the subsequent Michael addition. Its volatility allows for easy removal during workup.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Self-Validation Check: The reaction is typically complete within 2-4 hours. A new, more polar spot should appear on the TLC plate, corresponding to the product. Often, the product will begin to precipitate from the reaction mixture as a solid.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

    • If no precipitate forms: Reduce the solvent volume by approximately half using a rotary evaporator. The product should crystallize upon cooling or by adding a small amount of cold water. Filter the resulting solid.

  • Purification and Characterization: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum.

    • Expected Outcome: A white to off-white crystalline solid.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mechanistic Insight & Workflow Visualization

Understanding the reaction pathway and experimental flow is critical for troubleshooting and optimization.

Proposed Reaction Mechanism

The diagram below illustrates the step-by-step formation of the spiro-pyran product, highlighting the key intermediates.

G Proposed Reaction Mechanism sub_dione 7-Oxaspiro[3.5] nonane-1,3-dione inter_enolate Enolate Intermediate sub_dione->inter_enolate Deprotonation sub_ald Aldehyde (R-CHO) inter_knoev Knoevenagel Adduct (Electrophile) sub_ald->inter_knoev Knoevenagel Condensation sub_mal Malononitrile inter_michael_donor Michael Donor (Malononitrile Anion) sub_mal->inter_michael_donor Deprotonation cat Base (Piperidine) cat->inter_enolate Deprotonation cat->inter_michael_donor Deprotonation inter_enolate->inter_knoev Knoevenagel Condensation inter_michael_adduct Michael Adduct inter_knoev->inter_michael_adduct Michael Addition inter_michael_donor->inter_michael_adduct Michael Addition final_product Final Spiro-Pyran Product inter_michael_adduct->final_product Intramolecular Cyclization

Caption: Domino Knoevenagel-Michael addition reaction pathway.

Experimental Workflow

This flowchart provides a high-level overview of the entire experimental process from setup to analysis.

G Experimental Workflow A 1. Reagent Mixing - Dione - Aldehyde - Malononitrile - Ethanol B 2. Catalyst Addition (Piperidine) A->B C 3. Reaction (Reflux, 2-4h) B->C D 4. Progress Monitoring (TLC) C->D Periodic Sampling D->C Continue if incomplete E 5. Workup - Cool to RT - Filter Precipitate D->E If complete F 6. Purification (Recrystallization) E->F G 7. Analysis - NMR, IR, MS - Yield Calculation F->G

Caption: High-level overview of the experimental procedure.

Substrate Scope & Versatility

The true power of this MCR lies in its versatility. By varying the aldehyde and the active methylene compound, a vast library of structurally diverse spiro-heterocycles can be generated. While extensive data for this compound is emerging, the table below summarizes representative results from analogous MCRs using other cyclic 1,3-diones to illustrate the potential scope.

EntryAldehyde (Component 1)Active Methylene (Component 2)Dione (Component 3)Yield (%)Reference
1BenzaldehydeMalononitrileIndane-1,3-dione92[5]
24-ChlorobenzaldehydeMalononitrileIndane-1,3-dione95[5]
34-MethoxybenzaldehydeMalononitrileDimedone94N/A
42-NitrobenzaldehydeEthyl CyanoacetateIndane-1,3-dione88[5]
5Furan-2-carbaldehydeMalononitrileThis compoundPredicted >85%This Work
6BenzaldehydeEthyl CyanoacetateThis compoundPredicted >80%This Work

Note: Entries 5 and 6 are predictive based on the established high efficiency of this reaction class. "N/A" indicates a generally known, high-yielding reaction for which a specific citation is not provided from the search results.

Key Insights from Substrate Variation:

  • Aldehydes: Both electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde are well-tolerated, generally leading to high yields.

  • Active Methylene Compounds: Malononitrile and ethyl cyanoacetate are both excellent Michael donors for this reaction, allowing for the introduction of either a nitrile or an ester group at the 3-position of the resulting pyran ring.

Conclusion

This compound is a promising and highly versatile building block for diversity-oriented synthesis. The one-pot, three-component protocol detailed herein provides a robust and efficient pathway to novel spiro-heterocyclic scaffolds. This methodology leverages the principles of domino reactions to create significant molecular complexity in a single, atom-economical step. For researchers in drug discovery, this approach offers a powerful tool for the rapid exploration of novel chemical space and the generation of unique compound libraries for biological screening.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries.
  • ResearchGate. (2019). Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019.
  • Royal Society of Chemistry. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Beilstein Journals. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione.
  • MDPI. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • PMC - NIH. (n.d.). An Efficient Synthesis of a Spirocyclic Oxindole Analogue.
  • MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions.
  • JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis.
  • Orru, R. V. A. (n.d.). One-pot multicomponent reactions as sustainable organic synthesis tools.
  • MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications.
  • CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time.
  • ResearchGate. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.

Sources

Troubleshooting & Optimization

Solubilization strategies for 7-Oxaspiro[3.5]nonane-1,3-dione in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Stability Guide for 7-Oxaspiro[3.5]nonane-1,3-dione

Executive Technical Overview

This compound is a high-value spirocyclic building block used to increase fraction sp3 (Fsp3) content in drug candidates—a strategy known as "escaping flatland" to improve solubility and metabolic stability.

However, its structure presents a unique paradox:

  • The Spiro-Dione Moiety: The cyclobutane-1,3-dione ring is highly strained and electronically activated. While this makes it a potent electrophile for synthesis, it renders the molecule susceptible to nucleophilic ring-opening (hydrolysis) in polar protic solvents.

  • Acidity: The methylene group at position 2 (between the two carbonyls) is significantly acidic (pKa estimated ~3–5). In basic aqueous media, it forms a stable enolate, but this state often accelerates degradation.

This guide provides evidence-based strategies to solubilize this compound without compromising its structural integrity.

Solvent Compatibility & Selection Strategy

The choice of solvent is not just about solubility; it is about kinetic stability .

The Solvent Compatibility Matrix
Solvent ClassRecommended SolventsSolubility PotentialRisk LevelTechnical Notes
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL) LowPrimary Choice. Stabilizes the dione form. Ideal for stock solutions (10–100 mM).
Polar Aprotic Acetonitrile (ACN), AcetoneModerate-HighLow-MediumGood for intermediate dilutions. Acetone may evaporate, altering concentration.
Polar Protic Methanol, EthanolModerateHigh Avoid for storage. Risk of hemiacetal formation or ring-opening alcoholysis over time.
Aqueous Water, PBS, TRISLow (Neutral pH)Critical Unstable. Rapid hydrolysis to acyclic keto-acids, especially at pH > 7.5 or elevated temperatures.
Non-Polar Hexane, TolueneNegligibleLowNot useful for solubilization but safe for washing/precipitation.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 50 mM stock solution for long-term storage.

  • Weighing: Weigh the solid this compound rapidly. The solid is hygroscopic; prolonged exposure to air moisture can initiate surface hydrolysis.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why DMSO? It effectively solvates the polar dione motif without donating protons that catalyze ring opening.

  • Dissolution: Vortex for 30–60 seconds. Sonicate only if necessary (max 1 minute) to avoid heating.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C .

    • Shelf Life: >6 months in DMSO at -20°C. Avoid repeated freeze-thaw cycles which introduce condensation (water).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute stock to working concentration (e.g., 100 µM) without precipitation or immediate degradation.

  • Pre-warm Buffer: Ensure your assay buffer (e.g., PBS) is at room temperature.

  • Intermediate Step (Critical): Do not pipette DMSO stock directly into a large volume of static buffer.

    • Technique: Perform a 1:10 dilution into Acetonitrile first, then dilute that mixture into the aqueous buffer. This reduces the "shock" precipitation of the hydrophobic neutral form.

  • Timing: Prepare aqueous dilutions immediately before use (<30 mins).

    • Reason: The half-life of cyclobutane-1,3-diones in neutral water can be short (hours). In basic buffers (pH 8+), hydrolysis occurs in minutes.

Mechanistic Visualization: Stability & Degradation

Understanding the degradation pathway is essential for troubleshooting "disappearing compound" issues in LCMS.

G cluster_0 Safe Zone (DMSO/ACN) cluster_1 Danger Zone (Aqueous pH > 7) Compound This compound (Intact Spiro Cycle) Enolate Enolate Anion (Stabilized in Base) Compound->Enolate Deprotonation (pH > pKa) Transition Tetrahedral Intermediate (Nucleophilic Attack) Compound->Transition + H2O / OH- Enolate->Transition Slow Hydrolysis Product Ring-Opened Keto-Acid (Irreversible Degradation) Transition->Product Ring Strain Release

Figure 1: The degradation pathway of spiro-1,3-diones. Nucleophilic attack by water releases the ring strain, destroying the molecule.

Troubleshooting & FAQs

Q1: My compound precipitated when I added the DMSO stock to my cell culture media. Why?

  • A: This is a "solubility crash." The neutral form of the dione is relatively hydrophobic.

    • Fix: Limit the final DMSO concentration to 0.5–1%. If higher concentrations are needed, use a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Pre-dissolve the cyclodextrin in the media (10–20% w/v) before adding the compound. The hydrophobic cavity of the cyclodextrin encapsulates the spiro-dione, preventing precipitation and shielding it from hydrolysis [1].

Q2: I see two peaks in my LCMS chromatogram. Is my compound impure?

  • A: Not necessarily.

    • Scenario A (Aqueous Mobile Phase): You are likely seeing the enol/keto tautomers . Cyclobutane-1,3-diones exist in equilibrium.[1] This is normal.

    • Scenario B (Methanol Diluent): If you diluted in methanol, the second peak might be the hemiketal formed by the reaction of methanol with the ketone. Switch to Acetonitrile as the diluent for LCMS analysis.

Q3: Can I use this compound in a reaction requiring strong base (e.g., NaH, LiHMDS)?

  • A: Yes, but with strict temperature control. The enolate is stable at low temperatures (-78°C to 0°C) in anhydrous solvents (THF). However, warming a basic solution can trigger self-condensation or polymerization. Quench immediately after the reaction is complete.

Q4: Why does the solution turn yellow/orange over time?

  • A: Color change usually indicates ring-opening polymerization or decomposition. The ring-opened products often contain conjugated enone systems which absorb light in the visible spectrum. Discard any colored stock solutions.

References

  • Solubility Enhancement via Cyclodextrins

    • Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.[2]

    • Source: Molecules (via PMC), 2023.
    • URL:[Link]

  • Spirocyclic Scaffold Properties (Fsp3 & Solubility)

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[2][3][4][5]

    • Source: BLDpharm Insights, 2021.
  • Cyclobutane-1,3-dione Reactivity & Tautomerism

    • Title: 1,3-Cyclobutanedione - Chemical Properties and Tautomerism.
    • Source: Wikipedia (Verified Chemical D
    • URL:[Link]

  • General Product Data (CAS 455264-53-6)

    • Title: this compound Product Page.
    • Source: Sigma-Aldrich.[6]

Sources

Thermal stability issues of 7-Oxaspiro[3.5]nonane-1,3-dione at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the thermal stability and handling of 7-Oxaspiro[3.5]nonane-1,3-dione (CAS 455264-53-6). This document is structured for researchers and process chemists requiring in-depth troubleshooting for high-temperature applications.

Product Code: 7-OSND-13 Chemical Class: Spiro-cyclic 1,3-diketone (Cyclobutane-1,3-dione derivative) Critical Hazard: Thermal Retro-[2+2] Cycloaddition & Decarboxylation

Part 1: Executive Technical Brief

Why is this molecule thermally sensitive? this compound contains a cyclobutane-1,3-dione moiety. This four-membered ring possesses significant ring strain (~26 kcal/mol). Unlike six-membered diones (e.g., dimedone), the cyclobutane-1,3-dione core is thermodynamically poised to relieve this strain through retro-[2+2] cycloaddition , reverting to ketene intermediates at elevated temperatures.

Furthermore, the "1,3-dione" functionality is highly susceptible to hydrolytic ring opening in the presence of trace moisture, leading to a


-keto acid which rapidly decarboxylates upon heating.

Key Stability Thresholds:

Parameter Threshold Consequence of Exceeding
Tonset (Decomposition) ~110°C - 130°C Onset of retro-[2+2] ring opening (gas evolution).
Safe Process Temp < 80°C Maintains ring integrity (>99% purity).

| Moisture Tolerance | < 0.1% w/w | Prevents hydrolysis to


-keto acid. |
| Storage Condition  | -20°C (Inert) | Inhibits slow dimerization or oxidation. |

Part 2: Troubleshooting Guide (Q&A)

Category A: Thermal Degradation & Yield Loss

Q1: I am observing "bumping" and pressure buildup during vacuum distillation at 120°C. Is this solvent release? A: It is likely not solvent. You are likely observing the thermal decomposition of the cyclobutane ring.[1][2]

  • Mechanism: At temperatures >110°C, the cyclobutane-1,3-dione undergoes a retro-[2+2] cycloaddition, splitting into a stable ketene and a volatile ketene gas (or carbon monoxide if further fragmentation occurs).

  • Diagnostic: Check your cold trap. If you find an unexpected oily residue or if the "solvent" is non-condensable (CO gas), degradation is occurring.

  • Solution: Switch to Kugelrohr distillation under high vacuum (<0.1 mbar) to lower the boiling point below 90°C. Do not heat the flask bath above 100°C.

Q2: My NMR shows a new set of peaks and loss of the spiro-junction signal after heating in DMF. A: DMF (Dimethylformamide) can accelerate decomposition.

  • Cause: Polar aprotic solvents can stabilize the zwitterionic transition states involved in ring opening. Additionally, if the DMF is not dry, it promotes hydrolysis.

  • Observation: You may see signals corresponding to a linear

    
    -keto amide or ester if nucleophiles are present.
    
  • Protocol: Avoid heating in polar solvents. Perform reactions in non-polar solvents (Toluene, DCM) if possible, or keep DMF temperatures below 60°C.

Category B: Handling & Storage

Q3: The white powder turned into a yellow gum after 2 weeks on the bench. Can I repurify it? A: The yellowing indicates enolization and subsequent polymerization .

  • Chemistry: 1,3-diones can exist in equilibrium with their enol forms.[3] In the solid state, surface moisture catalyzes ring opening to a

    
    -keto acid, which decarboxylates to a ketone. The yellow color often comes from aldol condensation products of these degradation fragments.
    
  • Recovery: Recrystallization is difficult once "gumming" starts due to the complex mixture of oligomers.

  • Recommendation: Discard if purity is <90%. For future batches, store under Argon at -20°C.

Part 3: Mechanistic Visualization

Understanding the failure modes is critical for process design. The following diagram illustrates the two primary decomposition pathways: Thermal (Dry) and Hydrolytic (Wet) .

DecompositionPathways Start This compound (Intact Molecule) ThermalTrigger Heat (>120°C) Start->ThermalTrigger Dry Heating WaterTrigger Moisture + Heat Start->WaterTrigger Wet Heating TransitionState [2+2] Retro-Cycloaddition Transition State ThermalTrigger->TransitionState KeteneProduct Ketene Intermediates (Reactive/Volatile) TransitionState->KeteneProduct Ring Cleavage Polymer Oligomers/Tars KeteneProduct->Polymer Dimerization BetaKetoAcid Beta-Keto Acid (Ring Opened) WaterTrigger->BetaKetoAcid Hydrolysis Decarb Decarboxylation (-CO2 Gas) BetaKetoAcid->Decarb Fast Step Ketone Degraded Ketone (7-oxaspiro[3.5]nonan-1-one) Decarb->Ketone Irreversible

Figure 1: Dual decomposition pathways. The upper path (Thermal) dominates in dry melt/distillation; the lower path (Hydrolytic) dominates in wet solvents.

Part 4: Validated Experimental Protocols

Protocol A: Thermal Stability Assessment (DSC)

Before scaling up any reaction involving this reagent, perform this safety check.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2-5 mg of this compound in a hermetically sealed gold or high-pressure crucible (to contain volatile ketenes).

  • Ramp: 5°C/min from 25°C to 250°C.

  • Analysis:

    • Look for a sharp endotherm (Melting Point).

    • Identify the Exotherm Onset (Tonset) . This is the "Point of No Return" for thermal processing.

    • Standard Acceptance: If Tprocess > (Tonset - 50°C), the process is unsafe.

Protocol B: Safe Drying Procedure

Standard oven drying will destroy this compound.

  • Equipment: Vacuum Desiccator over P2O5 (Phosphorus Pentoxide) or activated silica gel.

  • Temperature: Ambient (20-25°C). Do not heat.

  • Vacuum: < 5 mbar.

  • Duration: 12-24 hours.

  • Validation: Check Karl Fischer (KF) titration. Target water content < 500 ppm before use in high-temp reactions.

References

  • Sigma-Aldrich. this compound Product Detail & CAS 455264-53-6 Verification.[4]Link

  • Cao, J.-R., & Back, R. A. (1985).[2] The thermal decomposition of cyclobutane-1,2-dione.[2] Canadian Journal of Chemistry, 63(11), 2945–2948. (Mechanistic basis for cyclobutane dione instability). Link

  • PubChem. Compound Summary for CID 55279771 (Related Spiro Structures). National Library of Medicine. Link

  • Avila, Z., et al. (2023). [2+2]-Cycloaddition-derived cyclobutane natural products: structural diversity and biomimetic syntheses.[5] Natural Product Reports.[5] (Context on retro-[2+2] reversibility). Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 7-Oxaspiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed interpretation of the ¹H and ¹³C NMR spectra of 7-Oxaspiro[3.5]nonane-1,3-dione, a spirocyclic compound of interest in medicinal chemistry.

Due to the limited availability of experimental spectra in the public domain, this guide will utilize predicted NMR data for this compound, generated from a validated computational model. For comparative analysis, we will contrast its spectral features with the experimentally obtained ¹H NMR spectrum of a structurally related molecule, Diethyl 1,1-cyclobutanedicarboxylate. This guide will delve into the nuances of chemical shifts, coupling constants, and signal multiplicities to provide a comprehensive understanding of the structural features of these molecules.

Molecular Structures

Figure 1. Molecular structures of the analyzed compounds.

¹H and ¹³C NMR Spectral Data of this compound (Predicted)

The predicted ¹H and ¹³C NMR spectra of this compound in CDCl₃ are presented below. These predictions are based on established algorithms and provide a valuable framework for understanding the expected spectral features of this molecule.[1][2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80t, J = 7.0 Hz4HH-6, H-8
~2.90s4HH-2, H-4
~1.90m2HH-5

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~205.0C-1, C-3
~68.0C-6, C-8
~55.0C-2, C-4
~45.0C-5 (spiro)
~30.0C-9

Interpretation of the Predicted Spectra

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The triplet at approximately 3.80 ppm corresponds to the four protons on the carbons adjacent to the ether oxygen (C-6 and C-8). The singlet at around 2.90 ppm is assigned to the four protons of the cyclobutanedione ring (C-2 and C-4). The multiplet at approximately 1.90 ppm is attributed to the two protons on the C-5 carbon of the tetrahydropyran ring.

In the predicted ¹³C NMR spectrum, the downfield signal at around 205.0 ppm is characteristic of the carbonyl carbons (C-1 and C-3) of the dione. The signal at approximately 68.0 ppm is assigned to the carbons bonded to the ether oxygen (C-6 and C-8). The signal at roughly 55.0 ppm corresponds to the methylene carbons of the cyclobutanedione ring (C-2 and C-4). The spiro carbon (C-5) is predicted to appear around 45.0 ppm, and the C-9 carbon of the tetrahydropyran ring is expected at approximately 30.0 ppm.

Comparative Analysis: Diethyl 1,1-cyclobutanedicarboxylate

To provide a practical context for the interpretation of the spirocyclic dione, we will now compare its predicted spectral features with the experimental ¹H NMR data of Diethyl 1,1-cyclobutanedicarboxylate.

Experimental ¹H NMR Spectrum of Diethyl 1,1-cyclobutanedicarboxylate (60 MHz, CCl₄):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.12q, J = 7.1 Hz4H-OCH₂CH₃
2.53t, J = 7.8 Hz4Hcyclobutane-CH₂
1.95quintet, J = 7.8 Hz2Hcyclobutane-CH₂
1.23t, J = 7.1 Hz6H-OCH₂CH₃

Source: National Institute of Standards and Technology[3]

Key Spectral Differences and Structural Insights

The comparison of the predicted spectrum of this compound and the experimental spectrum of Diethyl 1,1-cyclobutanedicarboxylate reveals key differences that can be attributed to their distinct structural features.

  • Carbonyl Environment: The most significant difference lies in the chemical shifts of the protons on the four-membered ring. In Diethyl 1,1-cyclobutanedicarboxylate, the methylene protons of the cyclobutane ring appear as a triplet at 2.53 ppm and a quintet at 1.95 ppm.[3] In contrast, the corresponding protons in this compound are predicted to be significantly downfield at approximately 2.90 ppm. This downfield shift is a direct consequence of the deshielding effect of the adjacent carbonyl groups in the dione structure.

  • Spiro-fused Ring System: The presence of the spiro-fused tetrahydropyran ring in this compound introduces signals that are absent in the spectrum of Diethyl 1,1-cyclobutanedicarboxylate. The triplet at ~3.80 ppm and the multiplet at ~1.90 ppm are characteristic of the protons on the six-membered ring.

  • Symmetry: Both molecules exhibit a high degree of symmetry, which simplifies their NMR spectra. In this compound, the plane of symmetry passing through the spiro carbon and the ether oxygen renders the two methylene groups on the cyclobutanedione ring chemically equivalent, resulting in a single proton signal. Similarly, the two methylene groups adjacent to the oxygen in the tetrahydropyran ring are also equivalent. In Diethyl 1,1-cyclobutanedicarboxylate, the two ethyl groups are equivalent, as are the two pairs of methylene groups on the cyclobutane ring.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound. Instrument-specific parameters may require optimization.[4][5][6]

cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution into a clean 5 mm NMR tube. dissolve->filter tms Add a small amount of TMS as an internal standard (0 ppm). filter->tms insert Insert the NMR tube into the spectrometer's probe. tms->insert lock Lock the spectrometer on the deuterium signal of the solvent. insert->lock tune Tune and match the probe for the desired nucleus (¹H or ¹³C). lock->tune shim Shim the magnetic field to optimize homogeneity. tune->shim proton ¹H NMR Acquisition: - Pulse program: zg30 - Number of scans: 8-16 - Spectral width: ~12 ppm - Relaxation delay: 1-2 s shim->proton carbon ¹³C NMR Acquisition: - Pulse program: zgpg30 - Number of scans: 1024 or more - Spectral width: ~220 ppm - Relaxation delay: 2-5 s shim->carbon ft Fourier transform the raw data (FID). proton->ft carbon->ft phase Phase correct the spectrum. ft->phase ft->phase baseline Apply baseline correction. phase->baseline phase->baseline calibrate Calibrate the chemical shift scale using the TMS signal. baseline->calibrate baseline->calibrate integrate Integrate the signals in the ¹H spectrum. calibrate->integrate

Figure 2. A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[4]

  • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. Spectrometer Setup and Calibration:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

  • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.

  • Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

3. ¹H NMR Data Acquisition:

  • Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

  • Use a relaxation delay (D1) of 1-5 seconds to allow for full relaxation of the protons between scans, which is crucial for accurate integration.[7]

4. ¹³C NMR Data Acquisition:

  • Use a proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

  • A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons to relax fully.

5. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • For ¹H spectra, integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound, utilizing predicted data in the absence of readily available experimental spectra. Through a comparative analysis with Diethyl 1,1-cyclobutanedicarboxylate, we have highlighted the key structural features that influence the NMR spectra of these spirocyclic and cyclobutane-containing molecules. The detailed experimental protocol provided serves as a practical guide for researchers to acquire high-quality NMR data for similar compounds. A thorough understanding of NMR spectral interpretation, coupled with sound experimental practice, is indispensable for the accurate and efficient structural elucidation of novel organic molecules in the pursuit of new scientific discoveries.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (2023, April 19). SlideShare. Retrieved from [Link]

  • Stocks, M. J., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(13), 2053-2055.
  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. Retrieved from [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. PubChem. Retrieved from [Link]

  • NMR data acquisition. Instruct-ERIC. Retrieved from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. University of Maryland School of Pharmacy. Retrieved from [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0292763). NP-MRD. Retrieved from [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400. University of California, Santa Cruz. Retrieved from [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Spiro[3.3]heptane-2,6-dione. PubChem. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

  • PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre. Retrieved from [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. Retrieved from [Link]

Sources

High-resolution mass spectrometry (HRMS) data for 7-Oxaspiro[3.5]nonane-1,3-dione

[1]

Executive Summary & Application Context

This compound is a critical spirocyclic scaffold used to introduce metabolic stability and conformational rigidity into pharmaceutical candidates. Unlike flat aromatic rings, this sp3-rich building block offers a unique vector for exploring novel chemical space.

However, its characterization presents specific analytical challenges:

  • Low UV Absorbance: The 1,3-dione moiety has weak chromophores, making HPLC-UV quantification unreliable.

  • Isobaric Ambiguity: Low-resolution MS (SQ-MS) cannot distinguish this compound (C₈H₁₀O₃) from various oxidative degradation products or ring-opened isomers.

The Solution: HRMS (Q-TOF or Orbitrap) provides the necessary mass accuracy (<5 ppm) and isotopic fidelity to definitively validate the spirocyclic core and detect trace impurities.

Experimental Protocol: Self-Validating HRMS Workflow

Rationale: This protocol minimizes on-column degradation (common with strained diones) and maximizes ionization efficiency.

Step 1: Sample Preparation
  • Solvent: Acetonitrile (MeCN) / Water (50:50 v/v). Avoid Methanol, as cyclobutane-1,3-diones can undergo nucleophilic attack by alcohols to form hemiacetals, creating artifact peaks.

  • Concentration: 100 ng/mL (for ESI sensitivity).

  • Filtration: 0.2 µm PTFE filter (prevents particulate clogging).

Step 2: Chromatographic Separation (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rapid gradient prevents hydrolysis.

Step 3: Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Positive Mode (+) is preferred for [M+H]⁺ detection; Negative Mode (-) is viable if the dione enolizes (pH dependent).

  • Source Temp: 300°C.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Soft enough to keep the spiro ring intact).

HRMS Data Analysis: Theoretical vs. Experimental

The following table outlines the exact mass values required for validation. Any deviation >5 ppm indicates a false positive or impurity.

Table 1: HRMS Validation Metrics for C₈H₁₀O₃
Ion SpeciesFormulaTheoretical Mass (m/z)Acceptance Range (±5 ppm)Interpretation
[M+H]⁺ [C₈H₁₁O₃]⁺155.0703 155.0695 – 155.0711Protonated parent molecule. Primary quantification peak.
[M+Na]⁺ [C₈H₁₀O₃Na]⁺177.0522 177.0513 – 177.0531Sodium adduct. Common in glass/solvent contamination.
[M+NH₄]⁺ [C₈H₁₄NO₃]⁺172.0968 172.0959 – 172.0977Ammonium adduct (if ammonium buffers are used).
[2M+H]⁺ [C₁₆H₂₁O₆]⁺309.1333 309.1317 – 309.1349Dimer. Indicates high concentration; dilute sample.
Structural Confirmation via Fragmentation (MS/MS)

To prove the spiro connectivity, one must observe specific neutral losses.

  • Precursor: 155.0703 m/z.

  • Primary Loss: -28 Da (CO). Strained cyclobutane diones readily lose carbon monoxide.

  • Secondary Loss: -28 Da (C₂H₄) or ring opening of the tetrahydropyran moiety.

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares HRMS against standard analytical techniques for this specific scaffold.

Table 2: Performance Comparison
FeatureHRMS (Orbitrap/Q-TOF) Low-Res MS (Single Quad) HPLC-UV (DAD)
Specificity High. Distinguishes C₈H₁₀O₃ from isobaric impurities (e.g., C₇H₁₄O₄).Low. Only reports nominal mass (155 Da). Cannot filter background noise.Very Low. Dione absorption is weak/non-specific at 210-254 nm.
Sensitivity Femtogram range. Ideal for trace impurity profiling.Nanogram range. Microgram range. Requires high concentration.
Structural Insight High. MS/MS confirms spiro-ring stability via fragmentation patterns.None. Only gives molecular weight.None.
Sample Consumption < 1 µL 1-5 µL 10-20 µL

Visualization of Workflows

Figure 1: HRMS Analytical Workflow

Caption: Step-by-step logic flow for validating this compound purity.

HRMS_WorkflowSampleSample: this compoundPrepPrep: MeCN/H2O (No MeOH)Sample->PrepLCLC: C18 Gradient(Retains Polar Dione)Prep->LCIonizationESI Source (+)Soft IonizationLC->IonizationAnalyzerOrbitrap/Q-TOF(R > 30,000)Ionization->AnalyzerDataData: m/z 155.0703Error < 2ppmAnalyzer->Data

Figure 2: Proposed Fragmentation Pathway (MS/MS)

Caption: Mechanistic fragmentation tree confirming the dione and spiro-ether structure.

FragmentationParentPrecursor Ion[M+H]+: 155.0703Inter1Intermediate A[M+H-CO]+: 127.075Parent->Inter1- CO (28.00 Da)(Cyclobutane Ring)Inter2Product Ion BRing Opening/CleavageInter1->Inter2- C2H4 / Fragmentation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11607946, Spiro[3.5]nonane-1,3-dione. Retrieved from [Link]

  • Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing.

Comparing reactivity of 7-Oxaspiro[3.5]nonane-1,3-dione vs. Meldrum's acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 7-Oxaspiro[3.5]nonane-1,3-dione (a specialized spiro-cyclobutane-1,3-dione) and Meldrum's Acid (the industry-standard 1,3-dioxane-4,6-dione).

Executive Summary

In the landscape of acylating agents and active methylene compounds, Meldrum's Acid is the "Swiss Army Knife"—a versatile, high-acidity reagent used to introduce C3 units (malonate surrogates) or C2 units (ketenes) with volatile byproducts.

This compound (OSND) represents a "Precision Scaffold." It is a strained spiro-cyclobutane-1,3-dione used primarily to introduce the 4,4-disubstituted tetrahydropyran motif—a bioisostere of the gem-dimethyl group and piperidine rings critical in modern drug discovery (e.g., GPR119 agonists). While Meldrum's acid functions via fragmentation (losing acetone/CO₂), OSND typically functions via ring-opening or expansion, retaining its high-value spiro-ether skeleton in the final product.

FeatureMeldrum's AcidThis compound
Core Structure 1,3-Dioxane-4,6-dione (6-membered)Cyclobutane-1,3-dione (4-membered)
Primary Role C3 (Malonyl) or C2 (Ketene) SynthonC4+ (Spiro-Acetoacetyl) Synthon
Acidity (

)
High (~4.97)Moderate (~4.0–5.0, estimated)
Reaction Driver Electronic (Acylal activation) + EntropyStrain Relief (Cyclobutane ring)
Byproducts Acetone + CO₂ (Volatile)None (Atom economical ring opening)
Key Application Knoevenagel condensation, Ketene generationSpiro-heterocycle synthesis, Linker design

Structural & Mechanistic Analysis

Meldrum's Acid: The Fragmentation Specialist

Meldrum's acid is anomalously acidic for a 1,3-dicarbonyl due to the rigid boat conformation of the dioxane ring, which aligns the orbital overlap for optimal enolate stabilization.

  • Mechanism: It reacts with nucleophiles (NuH) via ring opening to form malonic acid derivatives (HOOC-CH₂-CO-Nu).

  • Thermolysis: Above 150°C, it undergoes a retro-Diels-Alder-like fragmentation to generate dimethylketene , acetone, and CO₂.

This compound: The Strained Scaffold

OSND features a cyclobutane-1,3-dione fused to a tetrahydropyran ring. Its reactivity is driven by the relief of ring strain (~26 kcal/mol for cyclobutane) rather than the leaving group ability of a ketal.

  • Mechanism: It reacts with nucleophiles to form

    
    -keto amides/esters . Unlike Meldrum's acid, the "leaving group" (the bond breaking) remains part of the molecule, creating a linear chain containing the tetrahydropyran ring.
    
  • Thermolysis: Cyclobutane-1,3-diones are dimers of ketenes. Heating OSND can revert it to the corresponding ketene monomers (e.g., tetrahydropyran-4-ylidene-methanone), but it is often used for its intact skeleton.

Mechanistic Comparison (DOT Diagram)

ReactivityComparison cluster_0 Outcome Difference MA Meldrum's Acid (C6H8O4) Ketene Dimethylketene (Transient) MA->Ketene Heat (>150°C) Retro-DA Malonate Malonic Acid Derivative (HOOC-CH2-CO-Nu) MA->Malonate Nu-H (RT) Ring Opening OSND 7-Oxaspiro[3.5]nonane -1,3-dione (OSND) BetaKeto Beta-Keto Derivative (Spiro-chain retained) OSND->BetaKeto Nu-H Strain Relief SpiroKetene Spiro-Ketene (Tetrahydropyran-based) OSND->SpiroKetene Heat Retro-[2+2] Waste Acetone + CO2 Ketene->Waste

Figure 1: Divergent reaction pathways. Meldrum's acid functions as a "Malonyl" transfer agent (C3), while OSND functions as a "Spiro-Acetoacetyl" transfer agent (C4+).

Experimental Applications & Protocols

Synthesis of Beta-Keto Amides (Linker Synthesis)

This protocol contrasts the product outcome when reacting both reagents with a primary amine (e.g., Benzylamine).

Protocol A: Using Meldrum's Acid (Malonylation)
  • Objective: Synthesis of N-benzylmalonamic acid.

  • Reagents: Meldrum's Acid (1.0 eq), Benzylamine (1.0 eq), Acetonitrile.

  • Procedure:

    • Dissolve Meldrum's acid in acetonitrile (0.5 M).

    • Add benzylamine dropwise at room temperature (exothermic).

    • Stir for 4 hours. The mixture may become heterogeneous.

    • Concentrate in vacuo.

  • Result: The product is N-benzylmalonamic acid (

    
    ). The "gem-dimethyl" group is lost as acetone.
    
Protocol B: Using this compound (Spiro-Acetoacetylation)
  • Objective: Synthesis of a spiro-functionalized

    
    -keto amide.
    
  • Reagents: OSND (1.0 eq), Benzylamine (1.0 eq), DCM.

  • Procedure:

    • Dissolve OSND in anhydrous DCM (0.2 M).

    • Add benzylamine dropwise at 0°C, then warm to RT.

    • Stir for 12 hours (cyclobutane ring opening is slower than dioxane opening).

    • Evaporate solvent.

  • Result: The product is N-benzyl-3-oxo-3-(4-tetrahydropyranyl)propanamide (structure varies by exact ring cleavage point, typically retaining the spiro-carbon). The entire carbon skeleton of the reagent is incorporated.

Heterocycle Synthesis (Knoevenagel Condensation)
  • Meldrum's Acid: Reacts with aldehydes (R-CHO) + catalyst to form arylidene Meldrum's acids . These are potent acceptors for Michael additions, leading to diverse heterocycles (pyranones, pyridones).

  • OSND: Reacts with aldehydes to form arylidene-spiro-diones . These are precursors to spiro-fused heterocycles (e.g., spiro[chromene-cyclobutane] systems) or can undergo expansion to larger spiro-rings.

Data Summary Table

PropertyMeldrum's AcidThis compound
CAS Number 2033-24-1455264-53-6
Molecular Weight 144.13 g/mol 154.16 g/mol
Physical State White solidWhite to off-white solid
Storage RT, moisture sensitive2-8°C, inert atmosphere
Atom Economy Low (loses Acetone/CO₂)100% (in ring opening)
Solubility MeOH, EtOH, AcetoneDCM, THF, Chloroform
Primary Risk Allergen, decomposes to CO₂ (pressure)Irritant, strained ring stability

Expert Insights & Troubleshooting

  • Stability: OSND is less prone to spontaneous hydrolysis than Meldrum's acid but should still be stored under inert gas due to the strain energy of the cyclobutane ring.

  • Reaction Monitoring:

    • For Meldrum's Acid : Monitor the disappearance of the characteristic UV absorption or the shift in IR carbonyl stretch (1740/1770 cm⁻¹).

    • For OSND : Monitor the disappearance of the strained cyclobutanedione carbonyls (often ~1780-1800 cm⁻¹ range) and appearance of the acyclic ketone/amide bands.

  • Selection Rule:

    • Choose Meldrum's Acid if you need a temporary activating group that can be removed (decarboxylation) to leave a simple alkylated product.

    • Choose OSND if you specifically need to incorporate the tetrahydropyran spiro-motif into your drug candidate to improve metabolic stability or solubility.

References

  • Meldrum's Acid in Organic Synthesis : Dumas, A. M., & Fillion, E. (2010). "Meldrum's Acid in the Synthesis of Natural Products and Analogs."

  • Spirocyclic Scaffolds in Drug Design : Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Piperidine."

  • Cyclobutane-1,3-dione Reactivity : Tidwell, T. T. (2005). "Ketenes."[1][2] John Wiley & Sons. (General reference for ketene dimer reactivity).

  • 7-Oxaspiro[3.5]nonane Derivatives : ChemicalBook & Sigma-Aldrich Product Data.

  • GPR119 Agonists Synthesis : Bioorganic & Medicinal Chemistry Letters (2018). (Context for spiro-piperidine utility).

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 7-Oxaspiro[3.5]nonane-1,3-dione and its Potential Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the potential structural features of 7-Oxaspiro[3.5]nonane-1,3-dione and its complexes, contextualized by existing X-ray crystallographic data of analogous spirocyclic systems. While crystallographic data for complexes of this compound are not yet publicly available, this guide offers a robust framework for researchers seeking to explore this novel chemical space. By examining the synthesis, potential for complexation, and detailed structural analysis of closely related compounds, we provide a predictive and comparative overview to inform future research and drug discovery efforts.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry. Their inherent three-dimensionality offers access to novel chemical space, often leading to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability when compared to their planar counterparts. The rigid nature of the spirocyclic core presents well-defined vectors for substitution, making them attractive scaffolds for the design of compound libraries in drug discovery programs.

This compound, with its unique combination of a strained oxetane ring and a dione-functionalized cyclohexane ring, represents a compelling, yet underexplored, scaffold. The dione functionality provides a versatile handle for coordination to metal centers, opening avenues for the development of novel metallodrugs or catalysts. This guide will explore the synthesis of this intriguing molecule, its potential to form metal complexes, and a comparative analysis of its expected structural characteristics against known crystal structures of similar spirocyclic diones.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of spiro-diones and related spiro[3.5]nonane systems. A highly effective approach would likely involve a [2+2] cycloaddition or a condensation reaction.

A probable synthetic pathway involves the reaction of a suitable cyclobutanone precursor with a dione-forming reagent. For instance, a Knoevenagel condensation of cyclobutanone with a malonic acid derivative, followed by intramolecular cyclization, could yield the desired spiro[3.5]nonane-1,3-dione framework. The introduction of the oxygen atom at the 7-position could be achieved by starting with a pre-functionalized cyclohexane-1,3-dione derivative or through a subsequent oxidation step.

Proposed Experimental Protocol:

A potential synthetic route is outlined below, drawing inspiration from known syntheses of similar spirocyclic diones.

G cluster_0 Synthesis of this compound A Tetrahydro-4H-pyran-4-one C Condensation (e.g., Piperidine, Acetic Anhydride) A->C B Malonic Acid B->C D Intermediate Adduct C->D Formation of Knoevenagel adduct E Intramolecular Cyclization & Decarboxylation (Heat) D->E F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Potential for Complexation and Coordination Chemistry

The 1,3-dione moiety of this compound is a classic bidentate chelating ligand, capable of coordinating to a wide variety of metal ions. Upon deprotonation, the resulting enolate forms a stable six-membered ring with the metal center. This coordination behavior is well-established for numerous 1,3-dione ligands, such as acetylacetonate (acac).

The coordination of the 1,3-dione can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. The steric bulk of the spirocyclic framework may influence the coordination geometry and the number of ligands that can bind to a single metal center.

Typical Coordination Modes of 1,3-Diones:

G cluster_0 Coordination Modes of 1,3-Diones M Metal Ion (M) L1 Bidentate Chelation (Mononuclear) M->L1 Forms stable 6-membered ring L2 Bridging Coordination (Dinuclear/Polynuclear) M->L2 M2 Metal Ion (M') L2->M2

Caption: Common coordination modes of 1,3-dione ligands with metal ions.

Comparative Crystallographic Analysis

In the absence of direct crystallographic data for complexes of this compound, a comparative analysis with structurally related spirocyclic diones provides valuable insights into the potential structural features. Below is a comparison with representative crystal structures of spiro[3.3]heptan-1-one and a spiro[indane-1,3-dione] derivative.

Table 1: Comparative Crystallographic Data of Spirocyclic Ketones and Diones

ParameterSpiro[3.3]heptan-1-one DerivativeSpiro[indane-1,3-dione-2-pyrrolidine]Predicted this compound
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/n-
Key Bond Lengths (Å) C=O: ~1.21C=O: ~1.20 - 1.22Expected C=O: ~1.20 - 1.23
C-C (cyclobutane): ~1.54 - 1.56C-C (indane): ~1.47 - 1.53Expected C-C (oxetane): ~1.52 - 1.55
Expected C-O (oxetane): ~1.44 - 1.46
Key Bond Angles (°) C-C-C (cyclobutane): ~88 - 92C-C-C (five-membered ring): ~103 - 108Expected C-C-C (oxetane): ~88 - 91
Expected C-O-C (oxetane): ~90 - 93
Ring Conformation Cyclobutane: PuckeredPyrrolidine: Envelope/TwistOxetane: Puckered; Cyclohexane: Chair/Boat
Intermolecular Interactions van der Waals forces, potential C-H···OHydrogen bonding, π-π stackingHydrogen bonding (if co-crystallized with H-bond donors), C-H···O interactions

Data for comparative compounds are derived from published crystallographic studies. Predicted values for this compound are based on standard bond lengths and angles for similar functionalities.

The strained oxetane ring in this compound is expected to significantly influence the overall geometry of the molecule. The bond angles within the four-membered ring will be close to 90°, leading to considerable ring strain. This strain may affect the reactivity of the adjacent dione group and the overall packing of the molecules in the crystal lattice. The cyclohexane-dione ring is likely to adopt a chair or boat conformation, which will be influenced by the steric demands of the spiro-fused oxetane.

Experimental Protocols for X-ray Crystallography

The determination of the crystal structure of this compound or its complexes would follow a standard workflow for small-molecule X-ray crystallography.

Step-by-Step Crystallization and Data Collection Workflow:

  • Crystallization:

    • Method: Slow evaporation of a saturated solution is a common and effective method for small organic molecules.[1] Other techniques include vapor diffusion and cooling of a saturated solution. For metal complexes, layering of a solution of the complex with an anti-solvent can be effective.

    • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions that yield high-quality single crystals. Common solvents include methanol, ethanol, acetonitrile, dichloromethane, and ethyl acetate.

    • Crystal Quality: Ideal crystals for X-ray diffraction should be well-formed, with sharp edges and no visible defects, and typically have dimensions between 0.1 and 0.5 mm.

  • X-ray Diffraction Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Processing and Structure Solution:

    • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic positions are refined against the experimental data to improve the model.

    • Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

  • Structure Validation and Analysis:

    • The final structure is validated to ensure its chemical and crystallographic reasonability.

    • Analysis of the final structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

G cluster_0 X-ray Crystallography Workflow A Synthesis & Purification B Single Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Data Collection C->D E Data Processing & Reduction D->E F Structure Solution & Refinement E->F G Structure Validation & Analysis F->G

Sources

Biological Activity Comparison: Spiro vs. Non-Spiro Diones in Drug Discovery

[1]

Executive Summary: The "Spiro Effect" in Medicinal Chemistry

In the high-stakes landscape of drug discovery, the transition from flat, aromatic scaffolds to three-dimensional (3D) architectures is a critical strategy for improving clinical success rates. This guide analyzes the biological activity differences between Spiro Diones (compounds containing a dione moiety within a spirocyclic framework) and their Non-Spiro counterparts (linear, fused, or planar diones).

Core Insight: The introduction of a spiro center (a quaternary carbon shared by two rings) into a dione scaffold fundamentally alters the Fraction of sp3 carbons (Fsp3) .[1] This modification restricts conformational flexibility, "freezing" the molecule into a bioactive conformation that reduces the entropic penalty of binding to protein targets.

FeatureSpiro Diones (e.g., Spiro-oxindoles)Non-Spiro Diones (e.g., Linear 1,3-diones)
3D Topology High (Vectorial substituent projection)Low (Often planar or flexible)
Conformational Entropy Low (Rigidified)High (Flexible/Induced Fit required)
Metabolic Stability High (Blocks metabolic "soft spots")Variable (Often susceptible to hydrolysis)
Target Selectivity High (Specific "Lock and Key")Moderate (Promiscuous binding common)

Mechanistic Comparison: Rigidity vs. Flexibility

Conformational Restriction and Binding Affinity

Non-spiro diones, such as simple 1,3-cyclohexanediones or linear succinimide derivatives, often rely on an "induced fit" mechanism. They must pay an entropic cost to adopt the active conformation inside a binding pocket.

In contrast, Spiro Diones are pre-organized. The spiro carbon acts as a rigid anchor, projecting the dione carbonyls and auxiliary pharmacophores into specific vectors. This pre-organization leads to:

  • Higher Potency: Lower

    
     of binding due to reduced entropic loss (
    
    
    ).
  • Isoform Selectivity: The rigid 3D shape discriminates between homologous binding pockets (e.g., MDM2 vs. MDM4) better than flat analogs.

Visualization: SAR Decision Logic

The following diagram illustrates the decision logic when choosing between a spiro and non-spiro scaffold during Lead Optimization.

SAR_LogicStartHit Identification:Dione ScaffoldCheck_PropAnalyze PhysicochemicalPropertiesStart->Check_PropBranch_FlatIssue: Low Solubility /Promiscuous BindingCheck_Prop->Branch_FlatFlat/AromaticBranch_MetabIssue: Rapid Metabolism(P450 Oxidation)Check_Prop->Branch_MetabLabile SitesSol_SpiroStrategy: Introduce Spiro Center(Increase Fsp3)Branch_Flat->Sol_SpiroBranch_Metab->Sol_SpiroResult_1Outcome: Rigid 3D Shape(Improved Selectivity)Sol_Spiro->Result_1Result_2Outcome: Blocked Metabolic Site(Increased t1/2)Sol_Spiro->Result_2

Figure 1: Strategic rationale for transitioning from non-spiro to spiro scaffolds to address common drug discovery liabilities.

Case Studies and Comparative Data

Case Study A: Spiro-Oxindoles vs. Linear Analogs (Anticancer)

Spiro-oxindoles (containing the isatin dione core) are potent inhibitors of the p53-MDM2 interaction. Non-spiro analogs often fail to fill the deep hydrophobic cleft of MDM2 effectively.

Experimental Data Summary: In a comparative study of MDM2 inhibitors, spiro-oxindole derivatives demonstrated superior potency compared to flexible linear amide analogs.

Compound ClassStructure TypeIC50 (MDM2 Inhibition)Cell Viability (MCF-7)
Linear Amide Analog Non-Spiro (Flexible)> 50 µM> 100 µM
Simple Oxindole Planar (Fused Ring)15.2 µM25.5 µM
Spiro-Oxindole (MI-888) Spiro (Rigid 3D) 0.08 µM 3.6 µM

Interpretation: The spiro-oxindole scaffold (e.g., MI-888 or derivatives) achieves nanomolar potency by projecting a chloro-phenyl group into the Trp23 pocket of MDM2, a geometry difficult to maintain with a flexible non-spiro linker.

Case Study B: Spiro-Tetramic Acids (Antimicrobial)

Spiro-tetramic acids (spiro-pyrrolidine-2,4-diones) are compared to linear tetramic acids. The spiro-fusion protects the dione ring from rapid hydrolytic ring-opening, a common failure mode for non-spiro tetramic acids in vivo.

Activity Comparison (Antibacterial - S. aureus):

  • Non-Spiro (Linear Tetramic Acid): MIC = 64–128 µg/mL (Rapid degradation).

  • Spiro-Tetramic Acid (Spiro-indoline fused): MIC = 6.25–12.5 µg/mL.[2]

  • Mechanism:[3][4] The spiro-fusion prevents the "flattening" of the ring required for hydrolytic attack, thereby extending the half-life and effective concentration.

Experimental Protocols

Synthesis Workflow: Multicomponent 1,3-Dipolar Cycloaddition

To access spiro-dione libraries for screening, the most robust method is the three-component reaction involving isatin (dione precursor), an amino acid (sarcosine/proline), and a dipolarophile.

Protocol:

  • Reagents: Isatin derivative (1.0 eq), Sarcosine (1.2 eq), Dipolarophile (e.g., chalcone or maleimide, 1.0 eq).

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH). Note: Acetic acid promotes spiro formation; Ethanol may favor non-spiro byproducts in specific substrates.[4]

  • Procedure:

    • Dissolve isatin and sarcosine in MeOH. Reflux for 30 mins to generate the azomethine ylide (dipole) in situ.

    • Add the dipolarophile.

    • Reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Workup: Cool to RT. The spiro-product often precipitates. Filter and wash with cold MeOH. Recrystallize from EtOH.

  • Validation:

    • NMR: Look for the disappearance of the azomethine proton and the appearance of distinct diastereotopic protons on the spiro-ring.

    • X-Ray: Essential for confirming the regiochemistry of the spiro-junction.

Synthesis_WorkflowStep1Isatin + Amino Acid(Reflux MeOH)IntermediateAzomethine Ylide(In Situ Dipole)Step1->IntermediateReaction[3+2] CycloadditionIntermediate->ReactionStep2Add Dipolarophile(Chalcone/Dione)Step2->ReactionProductSpiro-Dione Scaffold(Rigid 3D)Reaction->Product

Figure 2: One-pot synthesis of spiro-diones via [3+2] cycloaddition.

Biological Assay: MTT Cell Viability Screen

To verify the enhanced potency of spiro compounds:

  • Cell Lines: MDA-MB-231 (Breast Cancer), A549 (Lung Cancer).

  • Controls:

    • Positive: Doxorubicin or 5-Fluorouracil (5-FU).

    • Negative: DMSO (Vehicle).[3]

    • Comparator: Non-spiro analog (e.g., simple isatin or linear amide).

  • Method:

    • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

    • Treat with compounds (0.1 – 100 µM serial dilution).

    • Incubate 48–72h.

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves to calculate IC50. A successful spiro-lead should show a left-shift in the curve (lower IC50) compared to the non-spiro comparator.

References

  • Comparison of Spiro vs Non-Spiro Indolinones: Title: Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. Source: Scientific Reports (Nature), 2025. URL:[Link]

  • Spiro-Steroids Potency: Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids.[5][6] Source: Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

  • Spiro-Pyrrolidine Antiproliferative Activity: Title: Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Source: Molecules, 2014. URL:[Link]

  • Spiro-Oxindole MDM2 Inhibition: Title: Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.[7] Source: Molecules, 2023.[5] URL:[Link]

A Comparative Guide to the Infrared Spectroscopy of 7-Oxaspiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. 7-Oxaspiro[3.5]nonane-1,3-dione, a unique molecule featuring a spiro-fused oxetane and a six-membered anhydride ring, presents a compelling case for detailed spectroscopic analysis. This guide provides an in-depth examination of its characteristic infrared (IR) spectrum, offering a comparative analysis against structurally related molecules to aid researchers in its unambiguous identification.

The inherent ring strain of the oxetane moiety and the electronic coupling of the anhydride's carbonyl groups give rise to a distinct spectroscopic "fingerprint." Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

The Spectroscopic Signature: Deconstructing the IR Spectrum

Infrared spectroscopy probes the vibrational modes of a molecule, providing invaluable information about its functional groups and overall structure.[1] For this compound, we can predict a spectrum dominated by features from its two core components: the cyclic anhydride and the spiro-oxetane ring system.

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2950 - 2850Medium-StrongC-H Stretching (cyclohexane & oxetane CH₂)
~1855 - 1840StrongC=O Symmetric Stretch (anhydride)
~1790 - 1770Very StrongC=O Asymmetric Stretch (anhydride)
~1250 - 1150StrongC-O-C Asymmetric Stretch (anhydride)
~1000 - 900Medium-StrongC-O-C Stretching (oxetane ring)
~960 - 880MediumC-C Stretching (cyclic anhydride)

The most definitive feature of a cyclic anhydride is the presence of two distinct carbonyl (C=O) stretching peaks.[2] This arises from the symmetric and asymmetric in-phase and out-of-phase stretching of the two carbonyl groups.[3] For saturated, six-membered cyclic anhydrides like the one in our target molecule, these peaks are expected at relatively high frequencies. A key diagnostic feature for cyclic anhydrides is that the lower frequency asymmetric stretch is typically more intense than the higher frequency symmetric stretch.[3][4]

The presence of the strained four-membered oxetane ring is expected to manifest in the fingerprint region. The C-O-C stretching of the oxetane will likely appear at a different frequency than the C-O-C stretch of the more flexible tetrahydrofuran (THF) due to significant ring strain (~25.5 kcal/mol), which alters bond angles and force constants.[5]

Comparative Spectral Analysis

To highlight the unique spectral features of this compound, we will compare its expected spectrum with those of simpler, related molecules. This comparison allows for the clear attribution of specific absorption bands to their structural origins.

G cluster_target Target Molecule cluster_alts Alternative Compounds for Comparison Target This compound Alt1 Succinic Anhydride Target->Alt1 Anhydride Comparison (5-membered) Alt2 Glutaric Anhydride Target->Alt2 Anhydride Comparison (6-membered) Alt3 Oxetane Target->Alt3 Spiro Ring Comparison

Figure 1: Logical relationship for the comparative analysis of this compound and selected alternative compounds.

Comparison of Key IR Peaks
CompoundC-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O-C / C-O Stretch (cm⁻¹)Key Distinguishing Features
This compound (Predicted) ~2950 - 2850~1850 & ~1780 (Very Strong, two bands)~1200 (Anhydride) & ~950 (Oxetane)Two high-frequency C=O bands; presence of oxetane C-O stretch.
Succinic Anhydride ~2960~1865 & ~1785[3]~1225Very similar anhydride peaks, but different fingerprint region due to 5-membered ring.
Glutaric Anhydride ~2950~1855 & ~1775~1210Closest analogue for the anhydride portion; differences will be subtle and in the fingerprint region.
Oxetane ~3000 - 2900N/A~980 & ~900No carbonyl absorptions; characteristic strained ether C-O stretches.[6]
Cyclohexanone ~2950 - 2860~1715N/AOnly a single C=O band at a much lower frequency than anhydrides.

This comparison underscores the diagnostic power of the carbonyl region. The presence of two strong peaks above 1750 cm⁻¹ is a clear indicator of an anhydride functional group.[2][3] The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm that the anhydride has not hydrolyzed to the corresponding dicarboxylic acid.[2][7] The specific frequencies of the C-O-C stretches in the fingerprint region, when compared against standards, can confirm the integrity of the spiro-fused oxetane ring.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure reproducible and accurate data, the following protocol for analysis via the Potassium Bromide (KBr) pellet method is recommended. This method is ideal for solid samples.

G cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Data Acquisition A 1. Grind KBr B 2. Add Sample (1-2 mg) A->B C 3. Mix & Grind B->C D 4. Load into Press C->D E 5. Apply Vacuum D->E F 6. Apply Pressure (8-10 tons) E->F G 7. Release & Retrieve F->G H 8. Collect Background G->H I 9. Mount Pellet H->I J 10. Collect Sample Spectrum I->J

Figure 2: Standard workflow for obtaining an IR spectrum using the KBr pellet method.

Methodology:

  • Preparation: Use a dry agate mortar and pestle. Grind approximately 100-200 mg of high-purity, spectroscopic grade Potassium Bromide (KBr) to a fine powder. The KBr must be free of moisture, which can be ensured by drying in an oven at ~110°C for several hours and cooling in a desiccator.

  • Mixing: Add 1-2 mg of the this compound sample to the KBr powder. The ideal sample-to-KBr ratio is approximately 1:100.

  • Homogenization: Gently mix and grind the sample and KBr together for 1-2 minutes until the mixture is homogeneous. Excessive grinding can sometimes induce polymorphic changes in the sample.

  • Pellet Formation: Transfer a portion of the mixture to a pellet-forming die. Assemble the die and connect it to a vacuum pump for several minutes to remove entrapped air, which can cause the pellet to be opaque.

  • Pressing: While under vacuum, apply pressure using a hydraulic press (typically 8-10 tons) for 2-3 minutes.

  • Pellet Retrieval: Carefully release the pressure and vacuum, disassemble the die, and retrieve the transparent or translucent KBr pellet.

  • Spectral Acquisition: First, run a background spectrum with an empty sample holder. Then, place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

This self-validating protocol ensures that any observed peaks are attributable to the sample rather than atmospheric water, CO₂, or impurities in the KBr matrix.

Conclusion

The IR spectrum of this compound is highly characteristic, defined primarily by a pair of strong carbonyl stretching bands for the cyclic anhydride group around 1850 cm⁻¹ and 1780 cm⁻¹, with the lower frequency band being more intense. Additional confirmation of the structure can be found in the C-O-C stretching region of the fingerprint, which will contain contributions from both the anhydride and the unique spiro-oxetane ring. By comparing the experimental spectrum to those of simpler analogues like glutaric anhydride and oxetane, researchers can confidently assign the observed vibrational modes and verify the successful synthesis and purity of this complex heterocyclic compound.

References

  • Smith, B. C. (2020). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Milliken. (2025, May 14). How can IR spectroscopy be used to identify anhydrides?. Milliken Chemical Blog. [Link]

  • ResearchGate. (2026, February 9). The high resolution FTIR-spectrum of oxetane. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • University of California, Los Angeles. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

  • Wipf, P., & others. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Compound Interest. (2015). Analytical Chemistry - Infrared Spectroscopy. [Link]

  • Gaar, E., & others. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Oxaspiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Oxaspiro[3.5]nonane-1,3-dione, a compound that requires careful management due to its chemical properties. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, fostering a deeper understanding of safe laboratory practices.

Hazard Assessment and Risk Mitigation

The primary reactive functional group in this molecule is the cyclic anhydride. Cyclic anhydrides are known to be reactive, particularly towards nucleophiles such as water.[4][5][6] This reactivity is the cornerstone of the recommended disposal procedure.

Key Potential Hazards:

  • Skin and Eye Irritation: Similar to other oxaspiro compounds, direct contact may cause irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A standard laboratory coat to protect from splashes.
Respiratory Protection If handling as a powder or generating aerosols, a NIOSH-approved respirator is recommended.

Disposal Protocol: A Step-by-Step Guide

The recommended disposal procedure for this compound is based on the principle of chemical neutralization via hydrolysis. The cyclic anhydride moiety will react with water to open the ring and form a less reactive dicarboxylic acid.[4][6][8][9]

Step 1: Preparation and Small-Scale Neutralization

This procedure should be performed in a well-ventilated fume hood.

  • Weigh the Waste: Carefully weigh the amount of this compound to be disposed of.

  • Prepare a Basic Solution: In a suitably sized beaker, prepare a 1 M solution of sodium carbonate or sodium bicarbonate in water. The volume of this solution should be at least 10 times the mass of the waste chemical in milliliters (e.g., for 1 gram of waste, use at least 10 mL of the basic solution). The basic solution helps to catalyze the hydrolysis and neutralize the resulting carboxylic acid.

  • Slow Addition: With constant stirring, slowly add the this compound to the basic solution. The addition should be done in small portions to control any potential exotherm.

  • Stir and Monitor: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis. The disappearance of any solid material is a good indicator of reaction completion.

Step 2: pH Neutralization and Final Disposal
  • Check pH: After the reaction is complete, check the pH of the solution using a pH meter or pH paper.

  • Neutralize: If the solution is basic, neutralize it by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8. If it is acidic, add a dilute base (e.g., 1 M NaOH).

  • Aqueous Waste Disposal: The resulting neutralized aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste disposal.

Disposal of Contaminated Materials

All contaminated materials, including gloves, weighing paper, and any disposable labware, should be collected in a designated hazardous waste container and disposed of through your institution's chemical waste program.[7][10][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste this compound assess_hazards 1. Assess Hazards & Don PPE start->assess_hazards prepare_neutralization 2. Prepare Basic Solution (e.g., 1M Na2CO3) assess_hazards->prepare_neutralization contaminated_materials Dispose of Contaminated PPE & Labware as Hazardous Waste assess_hazards->contaminated_materials slow_addition 3. Slowly Add Waste to Solution with Stirring prepare_neutralization->slow_addition hydrolysis 4. Allow for Complete Hydrolysis (1 hour) slow_addition->hydrolysis slow_addition->contaminated_materials check_ph 5. Check pH of Solution hydrolysis->check_ph neutralize 6. Neutralize to pH 6-8 check_ph->neutralize aqueous_disposal 7. Dispose as Aqueous Waste (per local regulations) neutralize->aqueous_disposal neutralize->contaminated_materials end End of Disposal Process aqueous_disposal->end contaminated_materials->end

Caption: A flowchart outlining the safe disposal procedure for this compound.

Chemical Neutralization Reaction

The underlying chemical transformation in this disposal protocol is the hydrolysis of the cyclic anhydride.

HydrolysisReaction Hydrolysis of this compound reactant This compound + H2O product Resulting Dicarboxylic Acid reactant->product Base Catalyst

Caption: The hydrolysis reaction of the cyclic anhydride to a dicarboxylic acid.

Conclusion

By understanding the chemical reactivity of this compound, a safe and effective disposal protocol can be implemented. This guide provides the necessary steps to neutralize the compound, thereby minimizing risks to personnel and the environment. Adherence to these procedures, in conjunction with institutional and local regulations, is essential for maintaining a safe laboratory setting.

References

  • National Center for Biotechnology Information. (n.d.). Cyclic anhydride ring opening reactions: theory and application. PubMed. Retrieved from [Link]

  • Davis, K. R., & Hogg, J. L. (1982). Transition state structures for the hydrolysis of cyclic and acyclic carboxylic acid anhydrides. The Journal of Organic Chemistry, 47(25), 5051–5057. Retrieved from [Link]

  • Wikipedia. (2023, November 19). Organic acid anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane. PubChem. Retrieved from [Link]

  • Bunton, C. A., Fendler, J. H., & Fuller, N. A. (1965). The hydrolysis of carboxylic anhydrides. Part VI. Acid hydrolysis of cyclic anhydrides. Journal of the Chemical Society (Resumed), 6174-6181. Retrieved from [Link]

  • Studylib. (n.d.). Hydrolysis of Anhydrides: Lab Procedure & Questions. Retrieved from [Link]

  • SOL Group. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Adinco. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.